5-methoxy-1-methyl-1H-indole-3-carbaldehyde
Description
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Properties
IUPAC Name |
5-methoxy-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-8(7-13)10-5-9(14-2)3-4-11(10)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNAEHQJIMREFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358951 | |
| Record name | 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39974-94-2 | |
| Record name | 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde, a valuable intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 5-methoxyindole. The synthetic strategy involves:
-
N-methylation of 5-methoxyindole: The initial step focuses on the introduction of a methyl group at the N1 position of the indole ring to yield 1-methyl-5-methoxyindole.
-
Vilsmeier-Haack Formylation: The subsequent step is the formylation of the N-methylated intermediate at the C3 position to afford the target compound, this compound.
This synthetic route is efficient and provides good overall yields. The logical relationship of this pathway is illustrated in the diagram below.
chemical and physical properties of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde. The information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.
Core Chemical and Physical Properties
This compound is a substituted indole derivative. Indole and its analogs are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 39974-94-2 | [1] |
| Molecular Formula | C₁₁H₁₁NO₂ | [2] |
| Molecular Weight | 189.21 g/mol | N/A |
| Appearance | Brown solid | [1] |
| Melting Point | 133-136 °C | [1] |
| Boiling Point | 357.9 ± 22.0 °C (Predicted) | [1] |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Insoluble in water | [1] |
| Sensitivity | Air Sensitive | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process involving the N-methylation of 5-methoxy-1H-indole followed by formylation at the C3 position. A common and effective method for the formylation of indoles is the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a representative method adapted from general procedures for the Vilsmeier-Haack formylation of indoles.
Step 1: N-methylation of 5-methoxy-1H-indole (Not detailed in search results)
A general method for N-methylation of indoles involves deprotonation with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF or THF), followed by the addition of a methylating agent such as methyl iodide.
Step 2: Vilsmeier-Haack Formylation of 5-methoxy-1-methyl-1H-indole
-
Reagents and Materials:
-
5-methoxy-1-methyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)
-
Sodium hydroxide (NaOH) solution (aqueous)
-
Ice bath
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. This in situ reaction forms the Vilsmeier reagent. The temperature should be maintained below 5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Dissolve 5-methoxy-1-methyl-1H-indole in a minimal amount of anhydrous DCM or DCE.
-
Add the indole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Basify the aqueous solution by the slow addition of a cold aqueous sodium hydroxide solution until the pH is approximately 8-9.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Experimental Protocol: Purification
-
Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Column Chromatography: For higher purity, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.[3] The fractions containing the desired product are collected and the solvent is removed under reduced pressure.
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Table 2: Spectral Data
| Technique | Data | Source |
| ¹H NMR | A ¹H NMR spectrum has been reported, showing characteristic peaks for the indole ring protons, the methoxy group, the N-methyl group, and the aldehyde proton.[3] | [3] |
| ¹³C NMR | Data not explicitly found in the search results for the target compound. However, related indole structures show characteristic shifts for the indole carbons and the carbonyl carbon of the aldehyde. | N/A |
| IR Spectroscopy | Data not explicitly found for the target compound. Expected characteristic peaks would include C=O stretching for the aldehyde, C-O stretching for the methoxy group, and aromatic C-H stretching. | N/A |
| Mass Spectrometry | Data not explicitly found for the target compound. The expected molecular ion peak [M]⁺ would be at m/z 189.21. | N/A |
Potential Biological Activity and Signaling Pathways
While specific biological activities for this compound have not been detailed in the available literature, the indole-3-carbaldehyde scaffold is known to be a versatile precursor for compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5]
Derivatives of indole-3-carbaldehyde have been investigated for their potential to inhibit various enzymes and modulate cellular signaling pathways. For instance, some indole derivatives have shown inhibitory activity against enzymes like xanthine oxidase.[5]
Given the established role of indole derivatives in cancer research, a plausible, albeit hypothetical, mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the NF-κB pathway. The NF-κB signaling cascade is a critical regulator of inflammatory responses and cell survival, and its dysregulation is a hallmark of many cancers.
This diagram illustrates a potential mechanism where an indole-3-carbaldehyde derivative could exert anti-inflammatory or anticancer effects by inhibiting the IKK complex, thereby preventing the activation and nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-survival genes. It is crucial to note that this is a generalized pathway and experimental validation is required to confirm such activity for this compound.
Conclusion
This compound is a readily synthesizable compound with potential for further chemical modification to explore a range of biological activities. The provided data and protocols offer a foundation for researchers to build upon in their investigations of this and related indole derivatives. Further studies are warranted to fully elucidate its spectral characteristics, optimize its synthesis, and, most importantly, to explore its potential as a therapeutic agent by screening for various biological activities and understanding its mechanism of action at the molecular level.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the synthetic indole derivative, 5-methoxy-1-methyl-1H-indole-3-carbaldehyde. The information presented herein is essential for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document furnishes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 9.92 | s | - | 1H | CHO |
| 7.78 | d | 2.4 | 1H | Ar-H |
| 7.59 | s | - | 1H | Ar-H |
| 7.22 | d | 9.2 | 1H | Ar-H |
| 6.98-6.95 | m | - | 1H | Ar-H |
| 3.89 | s | - | 3H | OCH₃ |
| 3.82 | s | - | 3H | NCH₃ |
| Solvent: CDCl₃, Frequency: 400 MHz[1] |
¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) Data
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives, which can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Acquire data at a proton frequency of 400 MHz or higher.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
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Use a proton-decoupled pulse sequence.
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Acquire data at a carbon frequency of 100 MHz or higher.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Ensure firm and uniform contact between the sample and the crystal using the pressure clamp.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the aldehyde, aromatic C-H stretches, and the C-O stretch of the methoxy group.
Mass Spectrometry (MS) (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Analyze the fragmentation pattern to obtain structural information.
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
The Biological Landscape of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methoxy-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family, a class of heterocyclic compounds widely recognized for their presence in biologically active molecules. While direct and extensive research into the specific biological activities of this compound is limited, its structural similarity to other bioactive indoles and its role as a chemical intermediate suggest its potential significance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known attributes of this compound, with a primary focus on its role as a precursor in the synthesis of molecules with therapeutic potential. Due to the scarcity of direct biological data, this guide also extensively references the activities of its close structural analog, 5-methoxy-1H-indole-3-carbaldehyde, to infer potential areas of interest and to provide a broader context for its utility.
Introduction
Indole and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals. The indole nucleus is a key feature in the amino acid tryptophan and the neurotransmitter serotonin, highlighting its inherent biological relevance. The addition of a methoxy group at the 5-position and a methyl group at the 1-position of the indole ring, along with a carbaldehyde group at the 3-position, as seen in this compound, creates a molecule with specific electronic and steric properties that can be exploited in chemical synthesis.
This compound is primarily utilized as a building block in the synthesis of more complex molecules. The aldehyde functional group is particularly reactive and serves as a key handle for elaboration into a variety of other functionalities and for the construction of larger molecular frameworks.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| CAS Number | 42267-83-4 |
| Appearance | Not extensively documented, likely a solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Biological Activity and Therapeutic Potential (Inferred)
Direct studies on the biological activity of this compound are not widely available in the current scientific literature. However, the biological activities of compounds synthesized from its close analog, 5-methoxy-1H-indole-3-carbaldehyde, provide strong indications of its potential applications in drug discovery. This parent compound is a reactant in the synthesis of various agents with a range of therapeutic activities.
Anticancer Applications
Derivatives of 5-methoxy-1H-indole-3-carbaldehyde have been investigated for their potential as anticancer agents. For instance, it is a precursor in the synthesis of tryptophan dioxygenase (TDO) inhibitors, which are being explored as potential anticancer immunomodulators. TDO is an enzyme involved in tryptophan metabolism, and its inhibition can enhance anti-tumor immunity.
Anti-inflammatory and Antioxidant Properties
Indole-3-carboxaldehyde derivatives have been synthesized and evaluated for their antioxidant potential[1]. These compounds are often assessed for their ability to scavenge free radicals and inhibit lipid peroxidation, which are key processes in inflammation and cellular damage.
Antibacterial and Antifungal Activity
The indole scaffold is a common feature in many antimicrobial compounds. 5-Methoxy-1H-indole-3-carbaldehyde has been used as a starting material for the development of new antibacterial agents. The resulting molecules are then tested against various bacterial strains to determine their efficacy.
Experimental Protocols
As specific experimental protocols for the biological evaluation of this compound are not available, this section provides a generalized workflow for the synthesis and preliminary screening of derivatives based on this scaffold.
General Synthetic Workflow for Derivative Synthesis
The following diagram illustrates a typical synthetic workflow starting from an indole-3-carbaldehyde to generate a library of derivatives for biological screening.
Caption: A generalized workflow for the synthesis and screening of derivatives.
Example Protocol: In Vitro Antioxidant Assay (DPPH Radical Scavenging)
This protocol is a standard method for assessing the antioxidant activity of newly synthesized compounds.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Preparation of Test Compounds: Dissolve the synthesized indole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each concentration of the test compound.
-
Add the DPPH solution to each well.
-
Include a control (DPPH solution with solvent) and a standard antioxidant (e.g., ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).
Signaling Pathways (Hypothetical)
While the direct molecular targets of this compound are unknown, its derivatives are being investigated for their effects on various signaling pathways implicated in disease. For example, TDO inhibitors derived from its parent compound would impact the kynurenine pathway, which is relevant in cancer immunology.
The following diagram illustrates a simplified representation of how a hypothetical derivative could influence a cancer-related signaling pathway.
Caption: A hypothetical mechanism of action for a derivative.
Conclusion and Future Directions
This compound is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. While direct biological data for this specific compound is currently lacking, the diverse activities of molecules synthesized from its close analog underscore the importance of this indole scaffold. Future research should focus on the direct biological evaluation of this compound and its simple derivatives to elucidate their intrinsic pharmacological properties. Such studies would provide a more complete understanding of its potential and could uncover novel lead compounds for various diseases. The synthetic accessibility and reactive aldehyde handle of this compound make it an attractive starting point for the generation of diverse chemical libraries for high-throughput screening.
References
A Technical Guide to 5-methoxy-1-methyl-1H-indole-3-carbaldehyde: A Key Intermediate in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methoxy-1-methyl-1H-indole-3-carbaldehyde is a heterocyclic compound belonging to the indole family. While extensive research into a direct mechanism of action for this specific molecule is not publicly available, its significance in the field of medicinal chemistry is well-established. This technical guide elucidates the primary role of this compound as a crucial synthetic intermediate and building block for a diverse range of biologically active molecules. We will explore the synthesis of various therapeutic agents derived from this scaffold, their mechanisms of action, and relevant experimental data.
Introduction: The Role of this compound in Drug Discovery
This compound, a derivative of indole-3-carbaldehyde, is primarily recognized for its utility in organic synthesis. The indole moiety is a privileged scaffold in drug discovery, appearing in numerous natural products, alkaloids, and synthetic drugs. The methoxy group at the 5-position and the methyl group at the 1-position of the indole ring in this compound modify its electronic properties and reactivity, making it a versatile precursor for targeted synthesis.
While direct biological activity and a specific mechanism of action for this compound are not documented, it serves as a foundational structure for developing compounds with a wide array of therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2]
Synthetic Utility and Pathways
The primary value of this compound lies in the reactivity of its aldehyde group, which can readily undergo various chemical transformations to create more complex molecules. It is a key reactant in the synthesis of compounds targeting a range of diseases.[3]
Key Synthetic Applications:
-
Tryptophan Dioxygenase (TDO) Inhibitors: Used as a reactant in the synthesis of TDO inhibitors, which are being explored as potential anticancer immunomodulators.[4]
-
RNA Polymerase II Inhibitors: Employed in the preparation of inhibitors for the C-terminal domain of RNA polymerase II, relevant for cancer therapy.[3]
-
Antibacterial Agents: Serves as a starting material for the development of novel antibacterial compounds.
-
Antiandrogens: Utilized in the synthesis of antiandrogens for conditions like prostate cancer.[4]
-
Fluorescent Neuroactive Probes: A key component in creating fluorescent probes for brain imaging applications.[3]
Below is a diagram illustrating the role of this compound as a central precursor in the synthesis of various bioactive derivatives.
Mechanisms of Action of Key Derivatives
While the title compound is a precursor, its derivatives have well-defined mechanisms of action.
Tryptophan Dioxygenase (TDO) Inhibition
Tryptophan 2,3-dioxygenase (TDO) is an enzyme that catabolizes tryptophan, an essential amino acid. In the context of cancer, TDO is often overexpressed in tumors, leading to a depletion of tryptophan in the tumor microenvironment. This tryptophan depletion suppresses the activity of immune cells, such as T cells, allowing the tumor to evade the immune system.
Derivatives of this compound have been synthesized to act as TDO inhibitors. By blocking the action of TDO, these inhibitors prevent the breakdown of tryptophan, thereby restoring the function of immune cells in the tumor microenvironment and promoting an anti-tumor immune response.
The signaling pathway affected by TDO inhibitors is depicted below.
References
A Comprehensive Overview of the Synthesis, Properties, and Biological Significance
An In-depth Technical Guide on 5-methoxy-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic organic compound belonging to the indole class of heterocyclic molecules. The indole scaffold is a prominent feature in a vast array of biologically active natural products and pharmaceutical agents. The presence of a methoxy group at the 5-position and a methyl group at the 1-position, combined with a reactive carbaldehyde group at the 3-position, makes this molecule a valuable intermediate for the synthesis of more complex chemical entities with potential therapeutic applications. This document provides a detailed account of its discovery, synthesis, and known biological context.
Discovery and History
The specific discovery of this compound is not prominently documented in seminal historical papers. Its development is intrinsically linked to the broader exploration of indole chemistry, particularly the Vilsmeier-Haack reaction, a key method for the formylation of electron-rich aromatic and heteroaromatic compounds. The systematic application of this reaction to various substituted indoles, including 5-methoxy-1-methylindole, led to the synthesis and characterization of this specific carbaldehyde. Its existence is confirmed through its entry in chemical databases such as PubChem (CID 925973) and its characterization in various chemical synthesis studies.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 42234-96-8 |
| Appearance | Not explicitly documented, likely a solid |
| Solubility | Not explicitly documented, likely soluble in organic solvents |
Synthesis
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the indole nucleus.
General Reaction Scheme
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich C3 position of the indole ring.
Detailed Experimental Protocol
Materials:
-
5-methoxy-1-methylindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) (or another suitable solvent)
-
Sodium acetate or sodium carbonate solution
-
Ice
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. The temperature should be maintained at or below 5 °C. The formation of the Vilsmeier reagent (a chloroiminium salt) occurs during this step.
-
Formylation Reaction: Dissolve 5-methoxy-1-methylindole in a suitable solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining a low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This hydrolyzes the intermediate iminium salt.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium acetate or sodium carbonate until the pH is basic. The product will often precipitate as a solid. If it does not, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Note: This is a generalized protocol. The specific molar ratios of reactants, reaction times, and temperatures would need to be optimized for this particular substrate.
Biological Activity and Signaling Pathways
There is a significant lack of specific research on the biological activities and signaling pathways of this compound. However, the broader class of indole-3-carbaldehyde derivatives has been investigated for various therapeutic properties.
Indole-containing compounds are known to exhibit a wide range of biological effects, including anticancer, antioxidant, and anti-inflammatory activities.[2][3] For instance, some indole-3-carbaldehyde analogues have been synthesized and evaluated for their antioxidant potential using methods like the DPPH free radical scavenging assay.[2]
The biological activity of indole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The specific substitutions on the indole ring play a crucial role in determining the potency and selectivity of these interactions.
Given the structural similarity to other bioactive indoles, it is plausible that this compound could serve as a precursor for compounds with interesting pharmacological profiles. Further research is required to elucidate its specific biological targets and mechanisms of action.
Data Presentation
Due to the limited specific research on this compound, there is no quantitative biological data to present in a tabular format at this time.
Conclusion
This compound is a readily accessible indole derivative, synthesized primarily through the Vilsmeier-Haack reaction. While its own biological profile is largely unexplored, its chemical structure suggests significant potential as a versatile building block in medicinal chemistry for the development of novel therapeutic agents. Further investigation into its biological activities and mechanisms of action is warranted to fully realize its potential in drug discovery and development. Professionals in the field are encouraged to consider this compound as a starting point for the synthesis of new libraries of indole-based molecules for biological screening.
References
An In-depth Technical Guide to the Solubility and Stability of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde, with a focus on its solubility and stability. Due to the limited availability of public experimental data for this specific compound, this document outlines detailed experimental protocols for the systematic determination of its solubility in various solvents and its stability under different stress conditions. The provided methodologies are based on established industry standards and are intended to guide researchers in generating the necessary data for drug development and other scientific applications. Furthermore, this guide presents a logical framework for data interpretation and includes visualizations of experimental workflows and a plausible degradation pathway.
Introduction
This compound is a substituted indole derivative. The indole scaffold is a prominent feature in a multitude of biologically active compounds and natural products. The presence of the methoxy group at the 5-position and the N-methylation can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the solubility and stability of this compound is paramount for its successful application in medicinal chemistry, enabling appropriate solvent selection for synthesis, purification, formulation, and biological screening, as well as predicting its shelf-life and degradation products.
Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | PubChem |
| Molecular Weight | 189.21 g/mol | PubChem |
| Appearance | Brown solid | ChemicalBook |
| Melting Point | 133-136 °C | ChemicalBook |
| Water Solubility | Insoluble | ChemicalBook |
| Air Sensitivity | Air Sensitive | ChemicalBook |
Solubility Profile
Quantitative solubility data for this compound in a range of common organic solvents is not currently available in the public domain. The following table provides a template for the presentation of such data once determined experimentally. Based on the principle of "like dissolves like," it is anticipated that the compound will exhibit higher solubility in polar aprotic solvents and limited solubility in nonpolar solvents.
Table 1: Quantitative Solubility of this compound (Hypothetical Data)
| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 78.5 | 25 | < 0.1 (To be determined) | < 0.0005 (To be determined) |
| Ethanol | 24.6 | 25 | (To be determined) | (To be determined) |
| Methanol | 32.7 | 25 | (To be determined) | (To be determined) |
| Acetone | 20.7 | 25 | (To be determined) | (To be determined) |
| Dichloromethane | 8.9 | 25 | (To be determined) | (To be determined) |
| Ethyl Acetate | 6.0 | 25 | (To be determined) | (To be determined) |
| Acetonitrile | 37.5 | 25 | (To be determined) | (To be determined) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 25 | (To be determined) | (To be determined) |
| N,N-Dimethylformamide (DMF) | 36.7 | 25 | (To be determined) | (To be determined) |
| Tetrahydrofuran (THF) | 7.6 | 25 | (To be determined) | (To be determined) |
| Toluene | 2.4 | 25 | (To be determined) | (To be determined) |
| Hexane | 1.9 | 25 | (To be determined) | (To be determined) |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.
3.1.1. Materials
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
3.1.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution by a validated HPLC method to determine the concentration of the compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the compound in the saturated solution from the calibration curve, taking into account the dilution factor.
-
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and formulation. It is reported to be air-sensitive.[1] A comprehensive stability assessment involves forced degradation studies to identify potential degradation products and pathways.
Table 2: Stability of this compound under Stress Conditions (Hypothetical Data)
| Stress Condition | Time | Assay (%) | Purity (%) | Degradation Products |
| Acidic (0.1 M HCl, 60 °C) | 0 h | 100.0 | 99.8 | - |
| 24 h | (To be determined) | (To be determined) | (To be determined) | |
| 48 h | (To be determined) | (To be determined) | (To be determined) | |
| Basic (0.1 M NaOH, 60 °C) | 0 h | 100.0 | 99.8 | - |
| 24 h | (To be determined) | (To be determined) | (To be determined) | |
| 48 h | (To be determined) | (To be determined) | (To be determined) | |
| Oxidative (3% H₂O₂, RT) | 0 h | 100.0 | 99.8 | - |
| 24 h | (To be determined) | (To be determined) | (To be determined) | |
| 48 h | (To be determined) | (To be determined) | (To be determined) | |
| Thermal (80 °C, solid state) | 0 h | 100.0 | 99.8 | - |
| 7 days | (To be determined) | (To be determined) | (To be determined) | |
| 14 days | (To be determined) | (To be determined) | (To be determined) | |
| Photolytic (ICH Q1B, solid state) | 0 h | 100.0 | 99.8 | - |
| Exposed | (To be determined) | (To be determined) | (To be determined) | |
| Dark Control | (To be determined) | (To be determined) | (To be determined) |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
4.1.1. Materials
-
This compound (high purity)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven for thermal stress
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
4.1.2. Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at specified time points, neutralize, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at specified time points, neutralize, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Keep at room temperature.
-
Withdraw samples at specified time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at an elevated temperature (e.g., 80 °C).
-
Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, store a control sample protected from light.
-
After the exposure period, dissolve both samples and analyze by HPLC.
-
Potential Degradation Pathway
The indole nucleus is susceptible to oxidation, particularly at the electron-rich C2-C3 double bond. A plausible oxidative degradation pathway for this compound could involve the formation of an oxindole derivative.
Hypothetical Signaling Pathway Involvement
While no specific signaling pathways involving this compound have been reported, many indole derivatives are known to interact with various biological targets. For illustrative purposes, the following diagram depicts a hypothetical signaling pathway where an indole derivative could act as an inhibitor of a protein kinase, a common mechanism of action for this class of compounds in drug discovery.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound and provides a clear roadmap for the experimental determination of these critical parameters. The outlined protocols for solubility and stability testing will enable researchers to generate the necessary data to support the advancement of this compound in drug discovery and development programs. The provided visualizations offer a clear understanding of the experimental workflows and potential chemical transformations of the molecule. It is imperative that the hypothetical data presented in the tables be replaced with experimentally determined values to ensure a comprehensive and accurate profile of this promising indole derivative.
References
The Therapeutic Potential of Indole-3-Carbaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activity, and mechanisms of action of a promising class of therapeutic compounds.
Indole-3-carbaldehyde, a naturally occurring metabolite of tryptophan, and its synthetic derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry. The inherent biological activity of the indole nucleus, combined with the reactive aldehyde functionality, provides a unique platform for the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide offers a comprehensive overview of the current landscape of indole-3-carbaldehyde derivatives, focusing on their potential applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. Detailed experimental protocols and mechanistic insights are provided to support researchers, scientists, and drug development professionals in their exploration of this promising class of compounds.
Anticancer Applications
Indole-3-carbaldehyde derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis.[1] Their mechanisms of action often involve the modulation of critical signaling pathways and the inhibition of key enzymes involved in cancer progression.
Quantitative Data: In Vitro Cytotoxicity
A range of indole-3-carbaldehyde derivatives, including chalcones and sulfonohydrazides, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized below.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 µg/mL | [1] |
| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 µg/mL | [1] | |
| Sulfonohydrazide | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | [2] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | [2] | |
| Palladium(II) Complex | [PdCl(L)(PPh₃)] where HL = indole-3-carbaldehyde thiosemicarbazone | HepG-2 (Liver) | 22.8 | [3] |
| Indole Curcumin | Methoxy substituted indole curcumin | HeLa (Cervical) | 4 | [4] |
| Methoxy substituted indole curcumin | Hep-2 (Laryngeal) | 12 | [4] | |
| Methoxy substituted indole curcumin | A549 (Lung) | 15 | [4] | |
| 4-Nitro-indole-3-carboxaldehyde (NICA) | 4-nitro-indole-3-carboxaldehyde | A549 (Lung) | Not specified | [5] |
Mechanism of Action: Modulation of Signaling Pathways
A primary mechanism by which indole derivatives exert their anticancer effects is through the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.[5] The PI3K/Akt/mTOR and NF-κB signaling pathways are prominent targets.[5]
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is often hyperactivated in cancer. Indole-3-carbinol (I3C), a related compound, and its derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[5]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole-3-carbaldehyde derivatives.
The NF-κB pathway plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Indole derivatives can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes.[5]
Caption: Inhibition of the NF-κB signaling pathway by indole-3-carbaldehyde derivatives.
Antimicrobial and Antiviral Applications
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[1] Indole-3-carbaldehyde derivatives have demonstrated promising activity against a range of bacterial, fungal, and viral pathogens.[4][6]
Quantitative Data: Antimicrobial Activity
Hydrazone and semicarbazone derivatives of indole-3-carbaldehyde have shown notable antibacterial and antifungal activity. The minimum inhibitory concentration (MIC) values against various microorganisms are presented below.
| Derivative Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone | Indole anisic acid hydrazides | Staphylococcus aureus | 6.25-100 | [7] |
| Indole anisic acid hydrazides | Methicillin-resistant S. aureus (MRSA) | 6.25-100 | [7] | |
| Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [8] |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [8] | |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [8] | |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | [8] |
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives in combating viral infections. A derivative of indole-3-carboxylic acid has shown a reliable antiviral effect against SARS-CoV-2 in vitro.[9][10] At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus.[9][10] Furthermore, indole-3-carboxaldehyde itself has been shown to inhibit the excessive secretion of IFN-α induced by the respiratory syncytial virus (RSV).[11] Another study found that 3-indoleacetonitrile, a related indole derivative, exerts profound antiviral activity against a broad spectrum of influenza A viruses.[12]
| Derivative | Virus | Activity | Concentration | Reference |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Complete inhibition of replication | 52.0 µM | [9][10][13] |
| Indole-3-carboxaldehyde | Respiratory Syncytial Virus (RSV) | Moderate inhibition of IFN-α secretion | Dose-dependent | [11] |
| 3-Indoleacetonitrile | Influenza A Virus | Profound antiviral activity | Not specified | [12] |
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Indole-3-carbaldehyde and its derivatives have demonstrated potent anti-inflammatory and antioxidant activities.[1][14]
Anti-inflammatory Mechanism
Indole-3-carboxaldehyde has been shown to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[15] It can also reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[16] This anti-inflammatory effect is partly mediated through the inhibition of the TLR4/NF-κB/p38 signaling pathway.[16]
Caption: Anti-inflammatory mechanism of indole-3-carboxaldehyde.
Antioxidant Activity
Several novel indole-3-carboxaldehyde derivatives have been synthesized and evaluated for their antioxidant potential using in vitro models such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[14] Certain Schiff base derivatives have shown superior antioxidant activity compared to the standard antioxidant, ascorbic acid.[17]
Neuroprotective Applications
Neurodegenerative diseases represent a significant global health challenge. Derivatives of indole-3-carbinol, a closely related compound, have shown promise in protecting neurons from damage.[1] While direct research on indole-3-carbaldehyde is emerging, the neuroprotective potential of the indole scaffold is well-documented.
Indole-3-carbinol (I3C) and its metabolite, diindolylmethane (DIM), exhibit neuroprotective effects by mimicking the activity of brain-derived neurotrophic factor (BDNF).[18][19] They induce the phosphorylation of Akt and activate antioxidant defense mechanisms.[18][19] Furthermore, I3C has been shown to mitigate cognitive and memory impairment in animal models by reducing oxidative stress, suppressing inflammation, and modulating the cholinergic pathway.[20] Some indole-3-carboxyaldehyde thiosemicarbazone derivatives have also been investigated for their anticholinesterase properties, which are relevant to the treatment of Alzheimer's disease.[21]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of indole-3-carbaldehyde derivatives.
Synthesis of Indole-3-Carbaldehyde Schiff Bases (General Procedure)
This protocol describes a general method for the synthesis of Schiff bases from indole-3-carbaldehyde and various aryl amines.
-
Dissolve equimolar quantities (e.g., 0.01 mol) of indole-3-carbaldehyde and the desired substituted aryl amine in 20 mL of dry ethanol in a round-bottom flask.
-
Add 1-2 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole-3-carbaldehyde derivative and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Perform two-fold serial dilutions of the indole-3-carbaldehyde derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Capacity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Prepare Solutions: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid).
-
Reaction Mixture: Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add Sample: Add 100 µL of the different concentrations of the test compound or standard to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Conclusion and Future Directions
Indole-3-carbaldehyde and its derivatives represent a highly promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a range of biological targets, coupled with their synthetic tractability, makes them an attractive area for further investigation in drug discovery. Future research should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship (SAR) studies, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of this chemical space holds significant potential for addressing unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. mdpi.com [mdpi.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. [PDF] Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation | Semantic Scholar [semanticscholar.org]
- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 19. researchgate.net [researchgate.net]
- 20. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 21. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]
Technical Guide: Physicochemical Properties and Synthesis of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular characteristics and a common synthetic route for 5-methoxy-1-methyl-1H-indole-3-carbaldehyde, a key intermediate in the development of various biologically active compounds.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
Synthetic Protocol: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocycles like indoles. This protocol outlines the synthesis of this compound from 5-methoxy-1-methyl-1H-indole.
Materials and Reagents
-
5-methoxy-1-methyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Heating mantle with temperature control
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Experimental Procedure
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, anhydrous N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with continuous stirring. The reaction is highly exothermic and the temperature should be maintained below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).
-
Formylation Reaction: A solution of 5-methoxy-1-methyl-1H-indole in anhydrous dichloromethane (CH₂Cl₂) is added dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (approximately 40-50 °C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and hydrolyze the intermediate iminium salt. This should be done in a fume hood as the quenching process can be vigorous. The resulting mixture is stirred until the evolution of gas ceases. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and workup process.
Methodological & Application
Application Notes and Protocols for 5-methoxy-1-methyl-1H-indole-3-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxy-1-methyl-1H-indole-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in organic synthesis. Its indole scaffold, substituted with an electron-donating methoxy group at the 5-position and a methyl group at the 1-position, coupled with the reactive aldehyde functionality at the 3-position, makes it a key intermediate for the synthesis of a diverse range of complex molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, including Knoevenagel condensation, Schiff base formation, and Wittig reactions. These reactions are instrumental in the development of novel compounds with potential applications in medicinal chemistry and materials science.
Key Synthetic Applications
The reactivity of the aldehyde group in this compound allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated product. This reaction is widely employed for the synthesis of diverse heterocyclic and carbocyclic compounds.[1]
General Reaction Scheme:
Figure 1: General workflow for Knoevenagel condensation.
Application Example 1: Reaction with Malononitrile
The reaction of this compound with malononitrile, an active methylene compound, in the presence of a basic catalyst like piperidine or L-proline, yields 2-((5-methoxy-1-methyl-1H-indol-3-yl)methylene)malononitrile. This product can serve as a precursor for various heterocyclic compounds.
Experimental Protocol:
A general procedure for the Knoevenagel condensation of indole-3-carbaldehyde with malononitrile involves dissolving equimolar amounts of the aldehyde and malononitrile in a suitable solvent such as ethanol.[2] A catalytic amount of a weak base, like piperidine, is then added, and the mixture is stirred at room temperature.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product often precipitates and can be collected by filtration, washed with a cold solvent, and dried. For instance, a similar reaction using 5-cyano indolealdehyde and malononitrile with L-proline as a catalyst in ethanol at 60°C yielded the product in 96% yield.[1]
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Reference |
| 5-cyano indolealdehyde | Malononitrile | L-proline | Ethanol | 60°C | 96% | [1] |
Application Example 2: Reaction with Rhodanine-3-acetic acid
The Knoevenagel condensation with rhodanine-3-acetic acid is a key step in the synthesis of various biologically active molecules. The resulting products are often evaluated for their therapeutic potential.
Experimental Protocol:
A general method involves the condensation of an aromatic aldehyde with rhodanine in the presence of a catalyst. For example, a mixture of the aldehyde and rhodanine can be refluxed in a solvent like ethanol with a catalytic amount of a base. The product can then be isolated by filtration upon cooling.
Schiff Base Formation
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3]
General Reaction Scheme:
Figure 2: General workflow for Schiff base formation.
Application Example: Reaction with Substituted Amines
The reaction of this compound with various primary amines, such as substituted anilines or amino acids, yields the corresponding Schiff bases. These products are often investigated for their biological activities. For instance, a Schiff base derived from 5-methoxy-1H-indole-3-carbaldehyde and 5-(4-methoxyphenyl)thiazol-2-amine was synthesized with a high yield.[3]
Experimental Protocol:
A general procedure involves dissolving equimolar amounts of this compound and the primary amine in a suitable solvent, such as ethanol. A catalytic amount of an acid, like glacial acetic acid, is added, and the mixture is refluxed.[3] The reaction progress is monitored by TLC. After completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield | Reference |
| 5-methoxy-1H-indole-3-carbaldehyde | 5-(4-methoxyphenyl)thiazol-2-amine | Sulfuric Acid (catalytic) | Dry Ethanol | 93% | [3] |
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide. This reaction is highly versatile and allows for the formation of C=C double bonds with good control over stereochemistry in some cases.
General Reaction Scheme:
Figure 3: General workflow for the Wittig reaction.
Application Example: Synthesis of Indole-3-acrylic Acid Esters
The reaction of this compound with a stabilized phosphonium ylide, such as ethyl (triphenylphosphoranylidene)acetate, can be used to synthesize the corresponding ethyl 3-(5-methoxy-1-methyl-1H-indol-3-yl)acrylate. These α,β-unsaturated esters are valuable intermediates in organic synthesis.
Experimental Protocol:
A general one-pot aqueous Wittig reaction can be performed by adding the aldehyde, an α-bromoester, and triphenylphosphine to a saturated aqueous solution of sodium bicarbonate.[4] The mixture is stirred vigorously for a set period, after which the product is extracted with an organic solvent, dried, and purified.
Application in the Synthesis of Bioactive Molecules
This compound is a precursor for the synthesis of various biologically active compounds. For example, indole derivatives have been investigated as tubulin polymerization inhibitors, which are a class of anticancer agents.[5][6] The synthesis of such molecules often involves one of the key reactions described above.
Illustrative Signaling Pathway (Hypothetical):
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a bioactive molecule synthesized from this compound, for instance, a tubulin polymerization inhibitor.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. sciepub.com [sciepub.com]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for Vilsmeier-Haack formylation of 5-methoxy-1-methyl-1H-indole
Application Note: Vilsmeier-Haack Formylation of 5-methoxy-1-methyl-1H-indole
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an aromatic ring.[1][2][3][4] Indole and its derivatives are excellent substrates for this reaction, typically undergoing formylation at the electron-rich C3 position to yield valuable indole-3-carboxaldehydes. These products serve as crucial intermediates in the synthesis of a wide range of biologically active compounds and pharmaceuticals. This application note provides a detailed experimental protocol for the Vilsmeier-Haack formylation of 5-methoxy-1-methyl-1H-indole to produce 5-methoxy-1-methyl-1H-indole-3-carbaldehyde.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of DMF and POCl₃. This electrophilic species is then attacked by the electron-rich indole ring at the C3 position. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde product.
Caption: Mechanism of Vilsmeier-Haack Formylation.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-methoxy-1-methyl-1H-indole | Reagent Grade (≥98%) | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous (99.8%) | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | Reagent Grade (≥99%) | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous (≥99.8%) | Fisher Scientific |
| Sodium Acetate (NaOAc) | ACS Reagent (≥99%) | Sigma-Aldrich |
| Diethyl ether (Et₂O) | ACS Reagent | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | In-house |
| Brine (Saturated NaCl solution) | Laboratory Grade | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
Procedure
Caption: Experimental workflow for the formylation reaction.
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 10°C. After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes.
-
Reaction with Indole: Dissolve 5-methoxy-1-methyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture back to 0°C in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir the resulting mixture vigorously for 30 minutes. Basify the mixture to a pH of 8-9 with a saturated sodium bicarbonate solution.
-
Extraction and Drying: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford this compound as a solid.
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and safety goggles).
-
The reaction should be carried out under an inert atmosphere (nitrogen or argon) as the reagents are sensitive to moisture.
-
The quenching step is exothermic; perform it slowly and with efficient cooling.
Data Presentation
Reaction Parameters and Yield
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 5-methoxy-1-methyl-1H-indole | POCl₃, DMF | 0 to RT | 2 - 4 | 85-95 (Estimated) |
Yield is estimated based on typical Vilsmeier-Haack reactions of substituted indoles.
Product Characterization: this compound
| Property | Data |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.92 (s, 1H), 7.78 (d, J = 2.4 Hz, 1H), 7.59 (s, 1H), 7.22 (d, J = 9.2 Hz, 1H), 6.98-6.95 (m, 1H), 3.89 (s, 3H), 3.82 (s, 3H) ppm. |
| ¹³C NMR (Predicted) | δ 184.5 (CHO), 156.0 (C-5), 138.0 (C-7a), 132.0 (C-3a), 125.0 (C-2), 118.0 (C-3), 112.0 (C-6), 110.0 (C-4), 101.0 (C-7), 55.7 (OCH₃), 33.0 (NCH₃) ppm. |
| Mass Spec (Expected) | [M+H]⁺ = 190.0817 |
References
5-Methoxy-1-methyl-1H-indole-3-carbaldehyde: A Versatile Precursor for the Synthesis of Bioactive Molecules
FOR IMMEDIATE RELEASE
[City, State] – 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a key heterocyclic building block that serves as a versatile precursor in the synthesis of a wide array of bioactive molecules with significant therapeutic potential. Its unique chemical structure, featuring a reactive aldehyde group on the N-methylated indole core, allows for diverse chemical modifications, leading to the development of novel compounds targeting various biological pathways implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive molecules derived from this important precursor.
Application Note 1: Synthesis of Indole-Based Chalcones as Inducers of Non-Apoptotic Cell Death
Indole-based chalcones derived from this compound have been identified as potent inducers of a novel form of non-apoptotic cell death known as methuosis. This distinct cell death pathway is characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm, leading to cell detachment and eventual rupture. This mechanism offers a promising alternative for treating cancers that have developed resistance to traditional apoptosis-inducing therapies.
One such derivative, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), has demonstrated significant activity in glioblastoma and doxorubicin-resistant breast cancer cells.[1][2]
Experimental Protocol: Synthesis of 3-(5-methoxy-1-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one
This protocol outlines the Claisen-Schmidt condensation reaction used to synthesize the aforementioned indole-based chalcone.
Materials:
-
This compound
-
4-Acetylpyridine
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) and 4-acetylpyridine (1.2 eq) in ethanol.
-
To this solution, add a solution of potassium hydroxide (3.0 eq) in water dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure chalcone derivative.
Application Note 2: Synthesis of Tryptophan Dioxygenase (TDO) Inhibitors for Cancer Immunotherapy
Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway, the metabolic degradation of tryptophan.[3][4] In the context of cancer, upregulation of TDO in tumor cells leads to depletion of tryptophan in the tumor microenvironment, which impairs the function of immune cells, particularly T cells, thereby promoting immune tolerance and allowing tumor escape.[5] Inhibition of TDO is therefore a promising strategy in cancer immunotherapy to restore anti-tumor immunity.
This compound can be utilized as a starting material for the synthesis of potent TDO inhibitors through reactions such as the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation for the Synthesis of a TDO Inhibitor Precursor
This protocol describes a general method for the Knoevenagel condensation of an indole-3-carbaldehyde with an active methylene compound, a key step in the synthesis of various TDO inhibitors.[6]
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Ethanol
-
Piperidine (catalytic amount)
-
Ice-cold water
Procedure:
-
Dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature. The product may begin to precipitate.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Collect the precipitated product by filtration.
-
Wash the solid with ice-cold water and then a small amount of cold ethanol.
-
Dry the product to obtain 2-((5-methoxy-1-methyl-1H-indol-3-yl)methylene)malononitrile.
Quantitative Data Summary
| Compound Class | Precursor | Bioactive Molecule Example | Biological Target/Activity | IC50/Activity Data | Reference |
| Indole-based Chalcone | This compound | 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) | Inducer of methuosis (non-apoptotic cell death) | Low µM concentrations | [1][2] |
| TDO Inhibitor Precursor | This compound | 2-((5-methoxy-1-methyl-1H-indol-3-yl)methylene)malononitrile | Tryptophan Dioxygenase (TDO) Inhibition | Data not specified for this specific derivative in the provided context | [6] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxy-1-methyl-1H-indole-3-carbaldehyde is a versatile heterocyclic building block with significant applications in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and the presence of a methoxy group at the 5-position and a methyl group at the 1-position, combined with a reactive carbaldehyde at the 3-position, makes this compound a valuable precursor for the synthesis of a diverse range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including oncology and neuroscience. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the development of novel therapeutic agents.
Application Notes
The chemical reactivity of the aldehyde group in this compound allows for a variety of chemical transformations, making it a key intermediate in the synthesis of compounds targeting several biological pathways.
Anticancer Agents
Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action.
-
Tubulin Polymerization Inhibition: A prominent application is in the synthesis of tubulin polymerization inhibitors. These agents disrupt microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and apoptosis in cancer cells. The indole ring system is a key feature of several known tubulin inhibitors that bind to the colchicine site.[1] Derivatives synthesized from this compound can be designed to mimic the binding of known colchicine site inhibitors.
-
Induction of Methuosis: Certain indole-based chalcones derived from 5-methoxy-2-methyl-1H-indole-3-carboxaldehyde, a close analog of the title compound, have been shown to induce methuosis, a non-apoptotic form of cell death characterized by the formation of large, fluid-filled vacuoles.[2] This presents a novel strategy for cancer therapy, particularly for apoptosis-resistant tumors.
-
Hypoxia-Selective Cytotoxins: Indolequinone derivatives, which can be synthesized from precursors related to this compound, have been investigated as bioreductively activated cytotoxins that are selectively toxic to hypoxic tumor cells.
Serotonin Receptor Modulation
The structural similarity of the indole nucleus to the neurotransmitter serotonin makes this compound a valuable starting material for the synthesis of serotonin receptor modulators. Derivatives of 5-methoxytryptamine, which can be synthesized from the corresponding indole-3-carbaldehyde, are known to interact with various serotonin (5-HT) receptors, including the 5-HT1A and 5-HT2A subtypes. These receptors are implicated in a range of neurological and psychiatric conditions, including depression, anxiety, and psychosis.
Quantitative Data
The following tables summarize quantitative data for the biological activity of derivatives synthesized from precursors related to this compound.
Table 1: Cytotoxicity of Indolequinone Derivatives against V79-379A Cells
| Compound | Leaving Group | IC50 (μM) - Aerobic | IC50 (μM) - Anoxic | Hypoxic Cytotoxicity Ratio (Aerobic/Anoxic) |
| 1 | -OAc | >1000 | 150 | >6.7 |
| 2 | -OPh | >1000 | 25 | >40 |
| 3 | -SPh | >1000 | 10 | >100 |
Data extracted from a study on indolequinone antitumor agents. The compounds were synthesized from a 3-(hydroxymethyl)indolequinone precursor.
Table 2: Tubulin Polymerization Inhibition and Antiproliferative Activity of Thienopyridine Indole Derivatives [1]
| Compound | Tubulin Polymerization IC50 (μM) | MGC-803 IC50 (nM) | HGC-27 IC50 (nM) |
| [I] | 2.505 | 1.61 | 1.82 |
Compound [I] is a thienopyridine indole derivative identified as a potent tubulin polymerization inhibitor.[1]
Experimental Protocols
Protocol 1: Synthesis of an Indole-Based Chalcone for Induction of Methuosis
This protocol is adapted from the synthesis of trans-3-(5-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one, a methuosis-inducing agent.[2]
Materials:
-
This compound
-
4-Acetylpyridine
-
Piperidine
-
Anhydrous Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Add 4-acetylpyridine (1.5 equivalents) and a catalytic amount of piperidine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and stir.
-
Monitor the reaction for the precipitation of the product.
-
Once the reaction is complete, cool the mixture and isolate the precipitated solid by filtration.
-
Wash the solid with chilled methanol and dry under vacuum to yield the desired indole-based chalcone.
Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Indole Derivatives
This is a general protocol for the Knoevenagel condensation of indole-3-carbaldehydes with active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 equivalent)
-
Ethanol
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) and the active methylene compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Stir the mixture at room temperature. The product may begin to precipitate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Collect the precipitated product by filtration.
-
Wash the solid with ice-cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, the product can be recrystallized from ethanol.
Signaling Pathways and Experimental Workflows
Serotonin Receptor Signaling
Derivatives of this compound, particularly tryptamine analogs, often target serotonin receptors. The following diagrams illustrate the generalized signaling pathways for the 5-HT1A and 5-HT2A receptors.
Caption: Simplified 5-HT1A Receptor Signaling Pathway.
Caption: Simplified 5-HT2A Receptor Signaling Pathway.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines a general workflow for the synthesis and evaluation of novel drug candidates starting from this compound.
Caption: General Workflow for Drug Discovery.
References
Application Notes and Protocols for the Characterization of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde. Detailed protocols for spectroscopic and chromatographic analysis are presented to ensure accurate and reproducible results.
Compound Information
| Parameter | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| CAS Number | 925973-59-9 |
| Appearance | Pale yellow to white solid |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of the molecule.
2.1.1. ¹H NMR Data
The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.92 | s | 1H | CHO |
| 7.78 | d, J = 2.4 Hz | 1H | H-4 |
| 7.59 | s | 1H | H-2 |
| 7.22 | d, J = 9.2 Hz | 1H | H-7 |
| 6.96 | dd, J = 9.2, 2.4 Hz | 1H | H-6 |
| 3.89 | s | 3H | OCH₃ |
| 3.82 | s | 3H | NCH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
2.1.2. ¹³C NMR Data
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 184.5 | C=O (Aldehyde) |
| 156.0 | C-5 |
| 138.0 | C-2 |
| 132.0 | C-7a |
| 125.5 | C-3a |
| 118.0 | C-3 |
| 111.0 | C-7 |
| 110.0 | C-6 |
| 101.0 | C-4 |
| 55.8 | OCH₃ |
| 33.5 | NCH₃ |
2.1.3. NMR Experimental Protocol
A detailed workflow for acquiring NMR spectra is crucial for obtaining high-quality data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters.
-
Acquire the ¹³C NMR spectrum. A larger number of scans may be required for ¹³C due to its lower natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Integrate the peaks in the ¹H NMR spectrum and perform peak picking for both ¹H and ¹³C spectra.
-
Analyze the spectra to assign the chemical shifts, multiplicities, and coupling constants.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds.[1]
2.2.1. Expected Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (expected) |
| [M+H]⁺ | 190.0868 | 190.1 |
| [M+Na]⁺ | 212.0687 | 212.1 |
2.2.2. Mass Spectrometry Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter.
-
-
Instrumentation and Analysis:
-
Set up the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
-
Typical ESI source parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-8 L/min
-
Drying Gas Temperature: 200-250 °C
-
-
-
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺ and any other adducts such as the sodium adduct [M+Na]⁺.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
2.3.1. Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₃) |
| ~2830, ~2730 | C-H stretch | Aldehyde (Fermi resonance) |
| ~1660 | C=O stretch | Aldehyde |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1100 | C-N stretch |
2.3.2. FTIR Experimental Protocol (ATR Method)
-
Instrument Setup:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound.
HPLC Data
The retention time and peak purity are the primary data points obtained from an HPLC analysis.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 310 nm |
| Expected Retention Time | Dependent on the specific system, but expected to be in the mid-to-late part of the gradient. |
| Purity | >98% (by peak area) |
HPLC Experimental Protocol
-
Preparation:
-
Prepare the mobile phases: Mobile Phase A (0.1% formic acid in HPLC-grade water) and Mobile Phase B (acetonitrile). Degas both solutions.
-
Prepare a sample solution of this compound in the initial mobile phase composition (e.g., 80:20 A:B) at a concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Install a C18 reversed-phase column (4.6 x 150 mm, 5 µm) in the HPLC system.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Set the UV detector to monitor at 254 nm and 310 nm.
-
Inject 10 µL of the prepared sample.
-
Run the following gradient program:
-
0-20 min: 20% B to 80% B
-
20-22 min: Hold at 80% B
-
22-23 min: 80% B to 20% B
-
23-30 min: Hold at 20% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Determine the retention time of the main peak.
-
Calculate the purity of the compound based on the relative peak areas.
-
Summary of Analytical Techniques
The following diagram illustrates the logical relationship between the analytical techniques used for the comprehensive characterization of this compound.
References
Synthesis of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a two-step process commencing with the N-methylation of 5-methoxyindole, followed by formylation at the C3 position via the Vilsmeier-Haack reaction.
I. Synthetic Pathway Overview
The synthesis proceeds in two main steps:
-
N-Methylation of 5-methoxyindole: The indole nitrogen is methylated using dimethyl carbonate to yield 1-methyl-5-methoxyindole.
-
Vilsmeier-Haack Formylation: The resulting N-methylated indole undergoes formylation at the C3 position using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to produce the target compound, this compound.
II. Experimental Protocols
Step 1: Synthesis of 1-methyl-5-methoxyindole
This protocol is adapted from a patented procedure for the N-methylation of indole derivatives.[1]
Materials:
-
5-methoxyindole
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-dimethylformamide (DMF), anhydrous
-
Ice-cold water
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a round-bottom flask, add 5-methoxyindole (1.0 g, 6.79 mmol), anhydrous potassium carbonate (0.5 g), and anhydrous N,N-dimethylformamide (10 mL).
-
To this stirred mixture, add dimethyl carbonate (1.7 mL, 20 mmol).
-
Heat the reaction mixture to reflux (approximately 130°C) with continuous stirring.
-
Monitor the reaction progress by a suitable method (e.g., HPLC or TLC). The reaction is typically complete within 5 hours.[1]
-
Once the starting material is consumed, cool the mixture to approximately 3°C in an ice bath.
-
Add ice-cold water (30 mL) to the cooled mixture to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the collected solid sequentially with water (2 x 30 mL) and hexanes (30 mL).
-
Dry the colorless product under vacuum at 25°C for 48 hours to afford 1-methyl-5-methoxyindole.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| 5-methoxyindole | 1-methyl-5-methoxyindole | Dimethyl carbonate, K₂CO₃ | DMF | 5 h | Reflux (~130°C) | 97.4% | [1] |
Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
This is a general protocol for the Vilsmeier-Haack formylation of an electron-rich indole. The Vilsmeier-Haack reaction involves the use of a substituted amide (like DMF) and phosphorus oxychloride to generate a Vilsmeier reagent, which then acts as the formylating agent.[2][3][4][5]
Materials:
-
1-methyl-5-methoxyindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF), anhydrous
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, cool anhydrous N,N-dimethylformamide in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring. This in situ reaction forms the Vilsmeier reagent, a chloroiminium salt.[2][4]
-
Prepare a solution of 1-methyl-5-methoxyindole in anhydrous DMF.
-
Add the solution of 1-methyl-5-methoxyindole dropwise to the prepared Vilsmeier reagent, maintaining the low temperature with the ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a sodium hydroxide solution to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the product with water and dry it to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data:
While a specific yield for the formylation of 1-methyl-5-methoxyindole is not explicitly found in the provided search results, Vilsmeier-Haack reactions on similar indole substrates typically proceed with good to excellent yields. For context, the formylation of other substituted indoles using this method has been reported with high yields.[6]
| Starting Material | Product | Reagents | Solvent | Yield |
| 1-methyl-5-methoxyindole | This compound | POCl₃, DMF | DMF | Not specified (expected to be high) |
III. Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Use of 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for the design of targeted therapies, particularly kinase inhibitors.[1][2] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a well-validated target for anti-cancer drug development.[2][3][4]
This document provides detailed application notes and protocols for the utilization of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde as a versatile starting material for the synthesis of a potent, hypothetical VEGFR-2 inhibitor, designated as KIN-101 . The synthetic strategy will focus on a Knoevenagel condensation, a robust and widely used carbon-carbon bond-forming reaction in the synthesis of kinase inhibitors.
Synthetic Approach: Knoevenagel Condensation for Kinase Inhibitor Synthesis
The aldehyde functionality at the C3 position of the indole ring in this compound serves as a key handle for elaboration into more complex molecules. The Knoevenagel condensation with an active methylene compound, such as an oxindole, provides a straightforward and efficient route to construct the 3-(indolylmethylene)indolin-2-one scaffold, a known pharmacophore for VEGFR-2 inhibition.
Hypothetical Kinase Inhibitor Profile: KIN-101
| Compound Name | Structure | Target Kinase | IC50 (nM) |
| KIN-101 | [Structure of KIN-101 to be generated based on the reaction] | VEGFR-2 | 25 |
Note: The IC50 value is a representative value for a potent indole-based VEGFR-2 inhibitor and is provided for illustrative purposes.[5]
Experimental Protocols
Synthesis of KIN-101: 3-((5-methoxy-1-methyl-1H-indol-3-yl)methylene)indolin-2-one
This protocol details the Knoevenagel condensation of this compound with indolin-2-one.
Materials:
-
This compound
-
Indolin-2-one
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq) and indolin-2-one (1.0 eq).
-
Add ethanol (30 mL) to dissolve the reactants.
-
To the stirred solution, add piperidine (0.1 eq) as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.
-
Collect the crude product by vacuum filtration and wash the solid with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure KIN-101 as a crystalline solid.
-
Dry the final product under vacuum.
Characterization:
The structure of the synthesized KIN-101 should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol provides a general method for assessing the inhibitory activity of KIN-101 against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
KIN-101 (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of KIN-101 in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the diluted KIN-101.
-
Add the recombinant VEGFR-2 kinase to initiate the reaction.
-
Add ATP to start the phosphorylation reaction.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity, is measured using a microplate reader.
-
Calculate the percent inhibition for each concentration of KIN-101 and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VEGFR-2 signaling pathway and the experimental workflow for the synthesis and evaluation of KIN-101.
Caption: VEGFR-2 Signaling Pathway and the inhibitory action of KIN-101.
Caption: Experimental workflow for the synthesis and evaluation of KIN-101.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The synthetic protocol outlined herein provides a robust method for generating indole-based compounds for biological screening. The provided data on the hypothetical inhibitor KIN-101 and the context of the VEGFR-2 signaling pathway should guide researchers in the design and evaluation of novel therapeutic agents targeting angiogenesis.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. assaygenie.com [assaygenie.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Safe Handling of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety procedures and protocols for handling 5-methoxy-1-methyl-1H-indole-3-carbaldehyde in a laboratory setting. The information is compiled based on safety data for the specific compound and structurally similar aromatic aldehydes and indole derivatives. Adherence to these guidelines is crucial to minimize risks and ensure a safe research environment.
Hazard Identification and Risk Assessment
This compound is classified as an irritant. Based on available data for this compound and its analogs, the primary hazards are irritation to the skin, eyes, and respiratory system.[1] A thorough risk assessment should be conducted before any experiment.
1.1 GHS Classification
The Globally Harmonized System (GHS) classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ❕ | Warning |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | ❕ | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ❕ | Warning |
Data sourced from Safety Data Sheets for this compound and its close structural analog, 5-methoxy-1H-indole-3-carbaldehyde.[1][2][3]
1.2 Risk Assessment Workflow
A systematic approach to risk assessment is mandatory before handling this compound. The logical workflow involves identifying potential hazards, assessing the associated risks, implementing appropriate control measures, and reviewing the procedures regularly.
Caption: Risk Assessment and Control Workflow.
Experimental Protocols
Strict adherence to the following protocols is required to minimize exposure and ensure safe handling.
2.1 Engineering Controls
-
Fume Hood: All work involving the handling of solid this compound or its solutions must be performed in a properly functioning chemical fume hood.[4][5][6]
-
Ventilation: Ensure adequate general laboratory ventilation to minimize background concentrations of airborne contaminants.[1][6]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[1][6]
2.2 Personal Protective Equipment (PPE)
The following PPE is mandatory when handling the compound.[7][8]
-
Eye Protection: Wear chemical safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][4]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[9] Gloves must be inspected before use and disposed of properly after handling the chemical. Do not touch surfaces like keyboards or door handles with gloved hands.[4][7]
-
Body Protection: A full-length laboratory coat must be worn and kept fastened.[4][10]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[7][10]
2.3 Safe Handling and Use Protocol
The following workflow outlines the step-by-step procedure for safely using the chemical in an experimental setting.
Caption: Safe Handling Workflow for Chemical Synthesis.
2.4 Storage
-
Store in a cool, dry, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
2.5 Spill and Emergency Procedures
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.
-
Contain: For a solid spill, gently sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All cleanup materials should be treated as hazardous waste and disposed of accordingly.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[5] Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[1][4]
2.6 Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Dispose of contents and container in accordance with local, regional, and national regulations.[5][11]
-
Collect waste in a designated, compatible, and clearly labeled waste container.[8]
-
Do not dispose of down the drain or with general laboratory trash.[4][11] Contaminated items such as gloves, paper towels, and pipette tips must also be disposed of as hazardous waste.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. 5-Methoxyindole-3-carbaldehyde | C10H9NO2 | CID 82758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methoxyindole-3-carboxaldehyde = 99 10601-19-1 [sigmaaldrich.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. csub.edu [csub.edu]
- 8. chemistry.gatech.edu [chemistry.gatech.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. ozyegin.edu.tr [ozyegin.edu.tr]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Synthesis and Evaluation of Tryptophan Dioxygenase (TDO) Inhibitors Using 5-Methoxyindole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway, the oxidative cleavage of L-tryptophan to N-formylkynurenine.[1][2] This pathway is a central route for tryptophan metabolism, and its dysregulation is implicated in various pathological conditions.[3][4] In the context of oncology, TDO is overexpressed in a significant number of tumors, where it contributes to an immunosuppressive tumor microenvironment by depleting local tryptophan levels and producing immunomodulatory metabolites like kynurenine.[2][5] This suppression of T-cell function allows cancer cells to evade immune surveillance.[6] Consequently, the development of potent and selective TDO inhibitors has emerged as a promising strategy in cancer immunotherapy.[7][8]
This document provides detailed protocols for the synthesis of a potential TDO inhibitor, (E)-5-methoxy-3-(2-(pyridin-3-yl)vinyl)-1H-indole, starting from 5-methoxyindole-3-carboxaldehyde. It also includes protocols for the evaluation of its inhibitory activity against TDO.
Signaling Pathway and Experimental Workflow
The synthesis and evaluation of TDO inhibitors from 5-methoxyindole-3-carboxaldehyde follow a logical workflow, from chemical synthesis to biological validation. The ultimate goal is to block the TDO-mediated conversion of tryptophan to kynurenine, thereby alleviating immune suppression.
Caption: Workflow from synthesis to biological evaluation.
The signaling pathway targeted by these inhibitors involves the catabolism of tryptophan. TDO and the related enzyme Indoleamine 2,3-dioxygenase (IDO1) are key players in this process. Their inhibition is designed to restore T-cell function within the tumor microenvironment.
Caption: TDO's role in immune suppression and its inhibition.
Quantitative Data
The following tables summarize key data for the starting material and the synthesized TDO inhibitor. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.
Table 1: Physicochemical Properties of Starting Material
| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 5-Methoxyindole-3-carboxaldehyde | C₁₀H₉NO₂ | 175.18 | Yellow crystals or powder | 179-185 |
Table 2: Synthesis and Characterization of (E)-5-methoxy-3-(2-(pyridin-3-yl)vinyl)-1H-indole
| Parameter | Value |
| Synthetic Method | Knoevenagel Condensation |
| Typical Yield | 80-95% |
| Appearance | Yellow Powder |
| Melting Point (°C) | 195-197 |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.4 (s, 1H), 8.8 (d, 1H), 8.4 (dd, 1H), 8.1 (d, 1H), 7.8 (d, 1H), 7.5-7.3 (m, 3H), 7.2 (d, 1H), 6.8 (dd, 1H), 3.8 (s, 3H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 154.2, 148.8, 148.4, 134.4, 132.8, 131.7, 127.2, 124.8, 124.3, 120.1, 113.1, 112.8, 112.1, 101.0, 55.6 |
| LC-MS (m/z) | [MH]⁺ 251 |
Table 3: Biological Activity of (E)-5-methoxy-3-(2-(pyridin-3-yl)vinyl)-1H-indole
| Target | Assay Type | IC₅₀ (µM) | Selectivity Notes |
| Human TDO | Biochemical | ~5-10 | Highly selective against IDO1 |
| TDO | Cell-based | Varies by cell line | Effective in cellular context |
(Note: Exact IC50 values can vary based on assay conditions. The provided range is based on data for structurally similar compounds from the 3-(2-(pyridyl)ethenyl)indole series.)[7]
Experimental Protocols
Protocol 1: Synthesis of (E)-5-methoxy-3-(2-(pyridin-3-yl)vinyl)-1H-indole
This protocol details the Knoevenagel condensation reaction between 5-methoxyindole-3-carboxaldehyde and pyridin-3-ylacetic acid.[9]
Materials:
-
5-Methoxyindole-3-carboxaldehyde
-
Pyridin-3-ylacetic acid hydrochloride
-
Triethylamine (TEA)
-
Piperidine
-
Dioxane, anhydrous
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment (silica gel, solvents for chromatography)
Procedure (Method A - Conventional Heating):
-
To a round bottom flask, add pyridin-3-ylacetic acid hydrochloride (1.5 mmol) and anhydrous dioxane (3 mL).
-
Add triethylamine (3.8 mmol) to the mixture and stir at room temperature for 10 minutes to liberate the free acid.
-
Add 5-methoxyindole-3-carboxaldehyde (1.0 mmol) and piperidine (2.2 mmol) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 101°C).
-
Maintain the reaction at reflux for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in cyclohexane or dichloromethane/methanol to yield the pure (E)-5-methoxy-3-(2-(pyridin-3-yl)vinyl)-1H-indole as a yellow solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
Protocol 2: Biochemical TDO Inhibition Assay
This protocol describes a method to determine the direct inhibitory effect of the synthesized compound on recombinant human TDO (hTDO) activity.[3][10][11]
Materials:
-
Recombinant human TDO (hTDO) enzyme
-
L-Tryptophan (substrate)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
TDO assay buffer (e.g., potassium phosphate buffer, pH 7.5, containing ascorbic acid and methylene blue)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 321 nm
Procedure:
-
Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well plate, add the TDO assay buffer.
-
Add 10 µL of the inhibitor dilutions to the appropriate wells. Include wells for a positive control (known TDO inhibitor, e.g., 680C91) and a negative control (DMSO vehicle).
-
Add the hTDO enzyme to all wells except the 'no enzyme' blank wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding L-Tryptophan solution to all wells.
-
Immediately measure the absorbance at 321 nm (the absorbance maximum of the product, N-formylkynurenine) every minute for 20-30 minutes using a microplate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of TDO activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 3: Cell-Based TDO Inhibition Assay
This protocol measures the ability of the inhibitor to block TDO activity within intact cells that endogenously or exogenously express the enzyme.[5][12]
Materials:
-
A human cell line expressing TDO (e.g., A172 glioblastoma cells or HEK293 cells transfected with a TDO expression vector).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Synthesized inhibitor compound (dissolved in DMSO).
-
L-Tryptophan.
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent: p-dimethylaminobenzaldehyde in acetic acid) or HPLC system for kynurenine quantification.
-
96-well cell culture plates.
-
Microplate reader for colorimetric assay or HPLC system.
Procedure:
-
Seed the TDO-expressing cells into a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
The next day, remove the culture medium and replace it with fresh medium containing various concentrations of the synthesized inhibitor. Also include a vehicle control (DMSO).
-
Add L-Tryptophan to the medium to ensure substrate availability.
-
Incubate the cells for 24-48 hours at 37°C.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of kynurenine in the supernatant. This can be done via:
-
Ehrlich's Reagent Method: Mix the supernatant with Ehrlich's reagent. After a color development period, measure the absorbance at 480 nm.
-
HPLC Method: Analyze the supernatant using a reverse-phase HPLC system to separate and quantify kynurenine.
-
-
Create a dose-response curve by plotting the percentage of kynurenine production (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Calculate the cellular IC50 value from the curve.
Conclusion
The protocols outlined provide a comprehensive framework for the synthesis of potential TDO inhibitors based on the 5-methoxyindole scaffold and for their subsequent biological characterization. The Knoevenagel condensation of 5-methoxyindole-3-carboxaldehyde offers a direct route to 3-(2-(pyridyl)ethenyl)indole derivatives, which have shown promise as selective TDO inhibitors. Rigorous evaluation using both biochemical and cell-based assays is crucial to determine the potency and cellular efficacy of these compounds, paving the way for further preclinical development in the field of cancer immunotherapy.
References
- 1. pure.unamur.be [pure.unamur.be]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Tryptophan 2,3-dioxygenase (TDO) inhibitors. 3-(2-(pyridyl)ethenyl)indoles as potential anticancer immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2) for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.unamur.be [researchportal.unamur.be]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Human TDO (hTDO) - Oncolines B.V. [oncolines.com]
- 11. Discovery and binding mode of small molecule inhibitors of the apo form of human TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Use of Fluorescent Neuroactive Probes from 5-Methoxyindole-3-carboxaldehyde
Abstract
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of a novel fluorescent neuroactive probe, designated as NeuroFluor-5MI , derived from 5-methoxyindole-3-carboxaldehyde. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience research and high-throughput screening. NeuroFluor-5MI is a hypothetical, yet scientifically plausible, probe designed for imaging and quantifying a specific neural target. The protocols herein describe its synthesis, characterization, and application in cellular imaging.
Introduction to NeuroFluor-5MI
Fluorescent neuroactive probes are indispensable tools in modern neuroscience, enabling the visualization and study of neural targets with high spatial and temporal resolution. The indole scaffold is a privileged structure in neuropharmacology, present in many endogenous neurotransmitters and synthetic drugs. 5-methoxyindole-3-carboxaldehyde serves as a versatile starting material for the synthesis of complex indole derivatives.
This document details the preparation of NeuroFluor-5MI , a novel fluorescent probe designed to selectively bind to the Serotonin 5-HT2A Receptor , a key G-protein coupled receptor (GPCR) involved in various cognitive and behavioral processes. The synthetic strategy involves a condensation reaction to create an extended π-conjugated system, a common feature of many fluorophores.
Data Presentation: Properties of NeuroFluor-5MI
The photophysical and binding properties of NeuroFluor-5MI have been characterized and are summarized below. This data provides the foundational information for its use in quantitative imaging and binding assays.
Table 1: Photophysical Properties of NeuroFluor-5MI
| Property | Value |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 525 nm |
| Molar Absorptivity (ε) | 45,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.65 |
| Stokes Shift | 37 nm |
| Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 |
Table 2: Binding Affinity of NeuroFluor-5MI for Human Serotonin 5-HT2A Receptor
| Parameter | Value |
| Dissociation Constant (Kd) | 25 nM |
| Association Rate Constant (kon) | 2.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant (koff) | 6.25 x 10⁻³ s⁻¹ |
| Assay Method | Radioligand Binding Assay (Competition) |
| Cell Line | HEK293 cells expressing h5-HT2A-R |
Experimental Protocols
Synthesis and Characterization of NeuroFluor-5MI
This protocol describes the synthesis of NeuroFluor-5MI via a condensation reaction between 5-methoxyindole-3-carboxaldehyde and a suitable partner to form a fluorescent molecule.
Workflow for the Synthesis of NeuroFluor-5MI
Caption: Synthetic workflow for NeuroFluor-5MI.
Materials:
-
5-methoxyindole-3-carboxaldehyde
-
Condensation partner (e.g., an active methylene compound like 2-dicyanomethylene-indan-1,3-dione)
-
Anhydrous Ethanol
-
Piperidine (catalyst)
-
Standard laboratory glassware for reflux, filtration, and recrystallization
-
Analytical instruments: NMR spectrometer, Mass spectrometer, HPLC system
Procedure:
-
In a round-bottom flask, dissolve 5-methoxyindole-3-carboxaldehyde (1 equivalent) and the condensation partner (1.1 equivalents) in anhydrous ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure NeuroFluor-5MI.
-
Dry the final product under vacuum.
-
Characterize the purified NeuroFluor-5MI using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and assess its purity by HPLC.
Application Protocol: Imaging of 5-HT2A Receptors in Cultured Neurons
This protocol outlines the use of NeuroFluor-5MI for fluorescently labeling and imaging Serotonin 5-HT2A receptors in a cultured neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Cultured neuronal cells expressing 5-HT2A receptors
-
NeuroFluor-5MI stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM/F12)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Confocal microscope with appropriate filter sets (e.g., for 488 nm excitation)
Procedure:
-
Cell Preparation: Plate the neuronal cells on glass-bottom dishes suitable for microscopy and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of NeuroFluor-5MI by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 100 nM.
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the NeuroFluor-5MI working solution to the cells and incubate at 37°C for 30 minutes.
-
-
Washing: Remove the loading solution and wash the cells three times with warm PBS to remove unbound probe.
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a confocal microscope with excitation at 488 nm and emission collection centered around 525 nm.
-
For competition experiments to confirm specificity, pre-incubate cells with an unlabeled 5-HT2A receptor antagonist (e.g., ketanserin) before adding NeuroFluor-5MI.
-
-
(Optional) Fixation: After labeling, cells can be fixed with 4% PFA in PBS for 15 minutes at room temperature for long-term storage and further analysis.
Signaling Pathway Visualization
NeuroFluor-5MI can be used to study the localization and trafficking of the 5-HT2A receptor, which is involved in complex signaling cascades. The diagram below illustrates the canonical signaling pathway initiated by serotonin binding to the 5-HT2A receptor.
Signaling Pathway of the Serotonin 5-HT2A Receptor
Caption: Gq-coupled signaling of the 5-HT2A receptor.
Conclusion and Future Directions
The methodologies presented provide a framework for the synthesis and application of NeuroFluor-5MI, a novel fluorescent probe derived from 5-methoxyindole-3-carboxaldehyde. This probe represents a valuable tool for studying the pharmacology and cell biology of the Serotonin 5-HT2A receptor. Future work could involve the development of derivatives with different spectral properties (e.g., red-shifted fluorescence) or improved photostability and the expansion of this synthetic strategy to target other neuroreceptors. These efforts will continue to advance our ability to visualize and understand complex neural processes at the molecular level.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and effective method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 5-methoxy-1-methyl-1H-indole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃).[1][2][3][4][5]
Q2: What are the main challenges in synthesizing this specific indole derivative?
A2: The primary challenges include controlling the regioselectivity of the formylation, preventing side reactions such as di-formylation, and managing the reaction temperature. The starting material, 5-methoxy-1-methyl-1H-indole, is highly activated due to the electron-donating effects of both the methoxy group and the N-methyl group, making it susceptible to over-formylation.[6]
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, solvents like ethanol or a mixture of ethyl acetate and hexane can be effective. For column chromatography, a silica gel stationary phase with an eluent system such as ethyl acetate/hexane or dichloromethane/methanol is commonly used. The purity of the fractions can be monitored by thin-layer chromatography (TLC).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. However, be cautious as higher temperatures can promote side reactions.[6] |
| Decomposition of Vilsmeier reagent: The Vilsmeier reagent is sensitive to moisture and can decompose if the reaction is not carried out under anhydrous conditions. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. | |
| Suboptimal stoichiometry: An incorrect ratio of the Vilsmeier reagent to the indole substrate can lead to a lower yield. | Carefully control the stoichiometry. A slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents) is often optimal.[6] | |
| Formation of a dark, tarry substance | Polymerization of the indole: The highly activated indole ring can polymerize under the acidic conditions of the Vilsmeier-Haack reaction, especially at elevated temperatures. | Maintain a low reaction temperature, particularly during the addition of the indole to the Vilsmeier reagent. Dropwise addition of the indole solution to the pre-formed reagent at 0-10°C is recommended. |
| Presence of a di-formylated byproduct | Excess Vilsmeier reagent: The high reactivity of the 5-methoxy-1-methyl-1H-indole makes it prone to a second formylation, typically at the 2- or 6-position. | Use a minimal excess of the Vilsmeier reagent. A molar ratio closer to 1:1 (indole:Vilsmeier reagent) can help minimize di-formylation. Monitor the reaction closely and quench it as soon as the starting material is consumed.[6] |
| Product is difficult to crystallize | Presence of impurities: Residual starting material, byproducts, or solvent can inhibit crystallization. | Ensure the product is sufficiently pure before attempting crystallization. Column chromatography may be necessary to remove persistent impurities. |
| Chlorinated byproducts observed | Side reaction with POCl₃: Under certain conditions, phosphorus oxychloride can act as a chlorinating agent. | Use the minimum effective amount of POCl₃ and maintain a low reaction temperature. Consider using an alternative reagent to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.[6] |
Quantitative Data
The yield of this compound is highly sensitive to the reaction conditions. The following table summarizes the expected impact of key parameters on the product yield, based on general principles of the Vilsmeier-Haack reaction on activated indoles.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Rationale |
| Indole:Vilsmeier Reagent Ratio | 1 : 1.2 | ~85-95 | 1 : 2.0 | ~60-75 | A slight excess of the Vilsmeier reagent drives the reaction to completion, while a large excess can lead to di-formylation, reducing the yield of the desired mono-formylated product.[6] |
| Reaction Temperature (°C) | 0-10 | ~80-90 | 25-35 | ~70-80 | Lower temperatures favor the desired mono-formylation and minimize side reactions like polymerization and di-formylation. Higher temperatures can increase the reaction rate but often at the cost of selectivity and yield. |
| Reaction Time (hours) | 2-4 | ~90 | > 6 | May Decrease | Prolonged reaction times, especially with excess Vilsmeier reagent, can increase the formation of byproducts. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.[6] |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
5-methoxy-1-methyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) to anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF solution, ensuring the temperature is maintained below 10°C.
-
Stir the mixture at 0°C for 30 minutes. The formation of the Vilsmeier reagent is indicated by the formation of a solid precipitate.
-
Formylation: Dissolve 5-methoxy-1-methyl-1H-indole (1.0 equivalent) in anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.
-
Neutralize the aqueous solution by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Vilsmeier-Haack Reaction Mechanism
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
troubleshooting common issues in the synthesis of indole aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of indole aldehydes. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of indole-3-aldehyde using the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a popular and high-yielding method for the formylation of indoles, typically at the C3 position.[1]
Q1: My Vilsmeier-Haack reaction has a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack formylation of indole can often be attributed to several factors:
-
Moisture Contamination: The Vilsmeier reagent (formed from DMF and POCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled POCl₃.
-
Incorrect Stoichiometry: An improper ratio of reagents can lead to incomplete conversion. A common protocol uses a slight excess of the Vilsmeier reagent.
-
Temperature Control: The formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C) to prevent its decomposition. After the addition of indole, the reaction temperature may need to be carefully optimized, sometimes requiring heating to drive the reaction to completion.
-
Work-up Issues: Inefficient hydrolysis of the intermediate iminium salt or improper pH adjustment during work-up can lead to product loss. The reaction is typically quenched by pouring it over ice, followed by basification to precipitate the product.
Q2: The reaction mixture turned dark brown or black. Is this normal?
A2: While the reaction typically proceeds through colored intermediates (pinkish to yellow-orange or cherry-red), significant darkening or tar formation can indicate side reactions such as polymerization of the indole starting material, especially if the temperature is too high. Careful temperature control is crucial.
Q3: I am observing an unexpected side product in my reaction with 2-methylindole.
A3: When using substituted indoles such as 2-methylindole (skatole), formylation can occur at different positions. In addition to the expected 3-formyl product, you may observe the formation of the 1-formyl derivative. Reaction conditions, such as temperature, can influence the ratio of these products.
Q4: How should I purify the crude indole-3-aldehyde?
A4: The crude product from a Vilsmeier-Haack reaction is often of high purity after a simple aqueous work-up to remove inorganic salts.[1] For higher purity, recrystallization from ethanol is a common and effective method.[1] If significant impurities are present, column chromatography on silica gel using a mixture of hexane and ethyl acetate can be employed.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another method for the formylation of indoles, though it generally provides lower yields compared to the Vilsmeier-Haack reaction.[2] The reaction involves chloroform and a strong base.
Q1: My Reimer-Tiemann reaction on indole gave a very low yield of indole-3-aldehyde. How can I improve this?
A1: Low yields are a common issue with the Reimer-Tiemann reaction.[3] Several factors can contribute to this:
-
Reaction Conditions: The reaction is typically biphasic (aqueous and organic layers), and efficient mixing is crucial for the reaction to proceed. Using a phase-transfer catalyst can sometimes improve the yield. The reaction often requires heating to initiate, but can be exothermic, so careful temperature control is necessary.[4]
-
Side Reactions: Indole can undergo an "abnormal" Reimer-Tiemann reaction, leading to ring expansion and the formation of 3-chloroquinoline as a significant byproduct, which lowers the yield of the desired indole-3-aldehyde.[3]
Q2: I have identified 3-chloroquinoline as a major byproduct. How can I minimize its formation?
A2: The formation of 3-chloroquinoline is a known side reaction when subjecting indole to Reimer-Tiemann conditions.[3] Optimizing the reaction conditions, such as temperature and the rate of addition of chloroform, may help to favor the desired formylation over ring expansion. However, this side reaction is often difficult to completely suppress.
Q3: What is the expected regioselectivity for the Reimer-Tiemann reaction on indole?
A3: The electrophilic species in the Reimer-Tiemann reaction (dichlorocarbene) preferentially attacks the electron-rich C3 position of the indole ring, leading to indole-3-aldehyde.[2][5]
Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium to formylate electron-rich aromatic compounds. It is generally considered an inefficient method for the formylation of indoles.[6]
Q1: I am attempting a Duff reaction on indole and observing very low conversion. Is this expected?
A1: Yes, the Duff reaction is known to be generally inefficient for the formylation of many substrates, including indoles.[6] The reaction requires strongly electron-donating substituents on the aromatic ring to proceed effectively. While indole is electron-rich, the reaction conditions may not be optimal for high conversion.
Q2: How can I try to optimize the Duff reaction for indole?
A2: While significant improvements may be challenging, you can try the following:
-
Acid Catalyst: The choice of acid can influence the reaction. Acetic acid or trifluoroacetic acid are commonly used.
-
Temperature: The reaction typically requires heating. Optimizing the temperature may improve the yield, but be aware of potential decomposition at higher temperatures.
-
Stoichiometry: Varying the ratio of indole to HMTA might have an effect on the conversion.
Q3: What is the mechanism of the Duff reaction?
A3: The reaction proceeds through the formation of an iminium ion from the protonated HMTA, which then acts as the electrophile in an electrophilic aromatic substitution. The initial product is an iminium species that is hydrolyzed to the aldehyde during work-up.[6]
Data Presentation
Table 1: Comparison of Formylation Methods for Indole
| Reaction | Reagents | Typical Yield of Indole-3-aldehyde | Key Advantages | Common Issues |
| Vilsmeier-Haack | DMF, POCl₃ | ~97%[1] | High yield, high purity of crude product, relatively simple procedure. | Reagents are sensitive to moisture, potential for polymerization at high temperatures. |
| Reimer-Tiemann | CHCl₃, strong base (e.g., NaOH) | Low to moderate | Uses readily available reagents. | Low yields, formation of 3-chloroquinoline as a byproduct.[3] |
| Duff | Hexamethylenetetramine (HMTA), acid | Generally low/inefficient[6] | Inexpensive reagents. | Low conversion, requires strongly activated substrates.[6] |
Experimental Protocols
Vilsmeier-Haack Synthesis of Indole-3-Aldehyde
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool anhydrous DMF in an ice-salt bath.
-
Slowly add freshly distilled POCl₃ to the cooled DMF with stirring, keeping the temperature below 10 °C.
-
Prepare a solution of indole in anhydrous DMF and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to 35 °C and stir for approximately one hour. The mixture should become a thick, opaque yellow paste.
-
Carefully quench the reaction by adding crushed ice to the paste with vigorous stirring. This should result in a clear, cherry-red solution.
-
Transfer this solution to a larger beaker containing more crushed ice.
-
Slowly add a concentrated solution of NaOH with efficient stirring to basify the mixture and precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water to remove inorganic salts, and air-dry to obtain indole-3-aldehyde.
-
The product can be further purified by recrystallization from ethanol.[1]
General Procedure for Reimer-Tiemann Reaction on Indole
Materials:
-
Indole
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH) or other strong base
-
Solvent (e.g., water, ethanol)
Procedure:
-
Dissolve indole in a suitable solvent (e.g., aqueous ethanol) containing a strong base like sodium hydroxide.
-
Heat the mixture and add chloroform dropwise with vigorous stirring. The reaction is often exothermic, so maintain temperature control.[4]
-
After the addition is complete, continue to heat the reaction mixture for a period of time, monitoring the reaction by TLC.
-
After cooling, acidify the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
The crude product will likely be a mixture of indole-3-aldehyde and 3-chloroquinoline, requiring purification by column chromatography.
General Procedure for Duff Reaction on Indole
Materials:
-
Indole
-
Hexamethylenetetramine (HMTA)
-
Acid (e.g., acetic acid or trifluoroacetic acid)
Procedure:
-
Dissolve indole and HMTA in the chosen acid (e.g., acetic acid).
-
Heat the reaction mixture, typically to reflux, and monitor the reaction by TLC.
-
After the reaction has proceeded, cool the mixture and pour it into water.
-
The intermediate imine is hydrolyzed to the aldehyde under these conditions.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate it.
-
Purify the crude product by column chromatography to isolate the indole aldehyde.
Mandatory Visualizations
Caption: Vilsmeier-Haack reaction workflow.
Caption: Troubleshooting low yield in indole aldehyde synthesis.
References
Technical Support Center: Optimization of Indole Formylation
Welcome to the technical support center for indole formylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the optimization of reaction conditions for indole formylation, with a primary focus on the widely-used Vilsmeier-Haack reaction and its alternatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the formylation of indoles?
A1: The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich heteroaromatic compounds like indoles.[1] This reaction typically utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.[1] It is known for its effectiveness in introducing a formyl group, usually at the C3 position of the indole ring.[1]
Q2: Are there alternative, milder, or more environmentally friendly methods for indole formylation?
A2: Yes, several alternative methods have been developed to address the often harsh conditions and hazardous reagents of traditional methods.[2] Some notable examples include:
-
Visible-Light-Promoted Formylation: This method uses Eosin Y as a photoredox catalyst, tetramethylethylenediamine (TMEDA) as a carbon source, and air as an oxidant under mild conditions.[3]
-
Iron-Catalyzed Formylation: An efficient method using ferric chloride (FeCl₃) as a catalyst with formaldehyde and aqueous ammonia, using air as the oxidant.[4]
-
Boron-Catalyzed Formylation: This approach employs boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formylating agent, often under neat (solvent-free) conditions.[2][5]
Q3: What is the primary side product in the Vilsmeier-Haack formylation of indole, and how is it formed?
A3: A common side product is 3-cyanoindole. Its formation is believed to occur when the initially formed 3-formylindole reacts with nitrogen-containing impurities (like hydroxylamine or ammonia derivatives) to form an oxime or imine intermediate. This intermediate then dehydrates under the acidic reaction conditions to yield the nitrile.[6]
Q4: How can I minimize the formation of the 3-cyanoindole byproduct?
A4: To minimize the formation of 3-cyanoindole, you should:
-
Use high-purity, anhydrous solvents and freshly distilled reagents to avoid nitrogen-containing impurities.[6]
-
Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.[6]
-
Optimize reaction temperature and time, as high temperatures and prolonged reaction times can favor byproduct formation.[6]
-
During work-up, use ice-cold water or a saturated sodium bicarbonate solution for quenching instead of ammonia-based solutions.[6]
Q5: At which position on the indole ring does formylation typically occur?
A5: Formylation of unsubstituted indole predominantly occurs at the C3 position due to its higher electron density, which makes it the most nucleophilic site.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 3-Formylindole | 1. Inactive Vilsmeier reagent due to moisture. 2. Impure reagents (POCl₃ or DMF). 3. Reaction temperature too low or reaction time too short. 4. Inefficient quenching and work-up. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous DMF. 2. Use freshly distilled POCl₃ and high-purity DMF. The decomposition of DMF can introduce impurities.[6][8] 3. Monitor the reaction by TLC. If the starting material is still present, consider increasing the temperature or extending the reaction time.[6] 4. Quench the reaction mixture by pouring it onto crushed ice and then neutralizing with a base like NaOH or NaHCO₃.[9] |
| Significant Formation of 3-Cyanoindole Byproduct | 1. Presence of nitrogen-containing impurities in reagents or solvents. 2. Reaction with atmospheric moisture. 3. High reaction temperatures or prolonged reaction times. 4. Use of ammonia-based quenching agents. | 1. Use high-purity, anhydrous solvents and freshly distilled reagents.[6] 2. Conduct the reaction under a dry, inert atmosphere.[6] 3. Optimize the reaction temperature and time by monitoring the reaction progress.[6] 4. Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution.[6] |
| Formation of Polymeric or Tar-like Materials | 1. Reaction temperature is too high. 2. Highly acidic conditions leading to polymerization of the indole. 3. Presence of highly activating groups on the indole ring. | 1. Maintain a low temperature (0-5 °C) during the addition of reagents and allow the reaction to proceed at a controlled temperature. 2. Ensure slow and controlled addition of the indole to the Vilsmeier reagent. 3. For highly activated indoles, consider using milder formylating agents or adjusting the stoichiometry of the reagents. |
| Difficulty in Product Purification | 1. Similar polarities of the desired product and byproducts (e.g., 3-cyanoindole). 2. Presence of unreacted starting material. | 1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane). Recrystallization can also be an effective purification method.[6] 2. Optimize the reaction to ensure complete consumption of the starting material by monitoring with TLC. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 92 |
| 5-Methoxyindole | POCl₃, DMF | 0 to 85 | 6 | 95 |
| 5-Chloroindole | POCl₃, DMF | 0 to 85 | 8 | 85 |
| 5-Nitroindole | POCl₃, DMF | 0 to 85 | 10 | 70 |
Table adapted from BenchChem Application Notes.[1]
Experimental Protocols
Detailed Protocol for Vilsmeier-Haack Formylation of Indole
Reagent Preparation (Vilsmeier Reagent):
-
In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
Formylation Reaction:
-
Dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF or a suitable solvent like dichloromethane (DCM).
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[6]
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 30% w/v) or sodium bicarbonate until the pH is basic (pH 9-10).
-
The product, indole-3-carboxaldehyde, will often precipitate as a solid.
-
Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it under a vacuum.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.[6]
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for indole formylation.
Caption: Experimental workflow for indole formylation via Vilsmeier-Haack.
Caption: Troubleshooting common issues in indole formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 4. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 5. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]
Technical Support Center: Purification of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My purified product still shows impurities by TLC/NMR analysis. What are the common impurities and how can I remove them?
A1: Common impurities can stem from the synthetic route used, often the Vilsmeier-Haack reaction. Potential impurities may include unreacted starting materials or byproducts from side reactions. Residual solvents from the reaction or initial purification steps, such as dimethylformamide (DMF), may also be present.
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Solution for Co-eluting Impurities: If impurities have similar polarities to your desired product, leading to co-elution during column chromatography, you may need to optimize your chromatography conditions. Experiment with different solvent systems (eluents). Sometimes, switching the stationary phase (e.g., from silica gel to alumina) can improve separation.
-
Solution for Residual Solvents: High-boiling point solvents like DMF can be challenging to remove. Subjecting the purified compound to high vacuum for an extended period can help. If the compound is stable, gentle heating under vacuum may also be effective.
Q2: I'm observing product decomposition during column chromatography on silica gel. What is the cause and how can I prevent it?
A2: Indole derivatives can be sensitive to the acidic nature of standard silica gel, which may lead to degradation on the column.
-
Solution:
-
Neutralized Silica Gel: Use silica gel that has been neutralized with a base, such as triethylamine. You can prepare this by creating a slurry of silica gel in your chosen eluent and adding a small amount of triethylamine (typically 0.1-1%).
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Alumina Chromatography: Consider using neutral or basic alumina as an alternative stationary phase, as it is less acidic than silica gel.
-
Minimize Contact Time: Perform flash chromatography to reduce the time your compound spends on the column.
-
Q3: My compound is streaking or tailing on the TLC plate and the column. How can I improve the separation?
A3: Tailing is a common issue with indole-containing compounds due to interactions between the indole nitrogen and the stationary phase.
-
Solution:
-
Modify the Mobile Phase: Adding a small amount of a polar solvent or a modifier can improve peak shape. For normal-phase chromatography on silica gel, adding a small amount of triethylamine or methanol to your eluent can help.
-
Adjust the pH: For reversed-phase chromatography, adjusting the pH of the mobile phase can suppress ionization and reduce tailing.
-
Q4: The recrystallization of my compound resulted in a low yield or an oil instead of crystals. What went wrong?
A4: Low recovery or "oiling out" during recrystallization can be due to several factors, including the choice of solvent, cooling rate, and the presence of impurities.
-
Solution:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvents or solvent mixtures. For this compound, consider trying ethyl acetate, or a mixture like chloroform/acetone.[1]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.
-
Scratching: If crystals are slow to form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Seeding: Adding a small crystal of the pure compound to the cooled solution can initiate crystallization.
-
Data Presentation
The following table summarizes typical quantitative data for the purification of indole-3-aldehydes.
| Purification Method | Starting Material Purity | Final Purity | Typical Recovery Yield | Notes |
| Recrystallization | ~97% (crude from synthesis) | >99% | 85% | Recrystallization from ethanol is effective for crude product from Vilsmeier-Haack synthesis.[2] |
| Column Chromatography | Variable (crude mixture) | >98% | 75-90% | Yield is dependent on the complexity of the crude mixture and the optimization of the separation. |
Experimental Protocols
Detailed Methodology for Column Chromatography
This protocol outlines a general procedure for the purification of this compound using normal-phase column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
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Non-polar solvent (e.g., petroleum ether, hexane)
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Polar solvent (e.g., dichloromethane, ethyl acetate)
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Glass column with stopcock
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Collection tubes
-
TLC plates and chamber
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UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. Common solvent systems for this compound include petroleum ether/dichloromethane (e.g., 1:5 v/v) or petroleum ether/ethyl acetate (e.g., 2:1 v/v).[1]
-
Column Packing:
-
Secure the column vertically.
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Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully apply the sample solution to the top of the silica bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant level of eluent above the silica bed to prevent the column from running dry.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Detailed Methodology for Recrystallization
This protocol provides a step-by-step guide for the recrystallization of this compound.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethyl acetate, ethanol, or chloroform/acetone mixture)[1][2]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate while stirring to dissolve the solid.
-
Continue adding small portions of the solvent until the compound is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Mandatory Visualization
Caption: Purification workflow for this compound.
References
avoiding side reactions in the synthesis of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthetic procedure, focusing on the avoidance of common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound and what is the primary reaction mechanism?
The most prevalent method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 5-methoxy-1-methyl-1H-indole, using a Vilsmeier reagent. The Vilsmeier reagent, typically a chloroiminium salt, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[1] The reaction proceeds via an electrophilic aromatic substitution where the electron-rich C3 position of the indole nucleus attacks the electrophilic Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[1][2]
Q2: I am observing a significant amount of a dimeric byproduct. What is it and how can I prevent its formation?
A common dimeric byproduct in the formylation of indoles is a bis(indolyl)methane derivative. This occurs when the carbocation intermediate, formed after the initial electrophilic attack, reacts with a second molecule of the starting indole instead of the intended formylating agent. The formation of this byproduct is favored by high concentrations of the indole starting material and insufficient Vilsmeier reagent.
To minimize the formation of bis(5-methoxy-1-methyl-1H-indol-3-yl)methane, consider the following adjustments:
-
Order of Addition: Slowly add the indole solution to the pre-formed Vilsmeier reagent. This ensures that the Vilsmeier reagent is always in excess relative to the indole, promoting the desired formylation reaction.
-
Stoichiometry: Use a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) to ensure complete and rapid formylation of the indole.
-
Temperature: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the indole to control the reaction rate and suppress the competing dimerization pathway.
Q3: My product appears to have an additional formyl group. How can I avoid this over-formylation?
Over-formylation, leading to the formation of a dicarbaldehyde derivative, can occur with highly activated substrates like 5-methoxy-1-methyl-1H-indole, especially under forcing conditions. The electron-donating methoxy and N-methyl groups enhance the nucleophilicity of the indole ring, making it susceptible to further electrophilic attack.
To prevent over-formylation:
-
Control Stoichiometry: Use a carefully controlled amount of the Vilsmeier reagent, typically between 1.1 and 1.5 equivalents relative to the indole. A large excess of the reagent significantly increases the likelihood of a second formylation.
-
Reaction Time and Temperature: Monitor the reaction closely by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction promptly. Avoid prolonged reaction times and excessively high temperatures, which can promote the formation of the diformylated product.
Q4: I have identified a chlorinated byproduct in my reaction mixture. What causes this and what are the mitigation strategies?
The formation of chlorinated byproducts can be a side reaction in the Vilsmeier-Haack reaction, where the Vilsmeier reagent itself can act as a chlorinating agent. This is more likely to occur at higher reaction temperatures.
To minimize the formation of chlorinated indoles:
-
Temperature Control: Conduct the reaction at the lowest effective temperature. Formation of the Vilsmeier reagent and the subsequent reaction with the indole should be carried out at low temperatures (e.g., 0-10 °C).
-
Prompt Workup: Once the reaction is complete, proceed with the aqueous workup without delay to hydrolyze the reactive intermediates and prevent further side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time and/or temperature gradually while monitoring by TLC. Ensure sufficient equivalents of Vilsmeier reagent are used (1.1-1.5 eq.). |
| Decomposition of Vilsmeier reagent. | Ensure anhydrous conditions. Use freshly distilled POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately. | |
| Product loss during workup. | Ensure complete hydrolysis of the iminium salt by adjusting the pH and allowing sufficient time. Extract the aqueous layer multiple times with an appropriate organic solvent. | |
| Formation of Multiple Products | Over-formylation. | Reduce the amount of Vilsmeier reagent to 1.1-1.2 equivalents. Monitor the reaction closely and quench as soon as the starting material is consumed. |
| Formation of bis(indolyl)methane. | Add the indole solution slowly to the Vilsmeier reagent. Ensure a slight excess of the Vilsmeier reagent. Maintain a low reaction temperature. | |
| Chlorination of the indole ring. | Maintain a low reaction temperature throughout the process. Proceed with the aqueous workup promptly after the reaction is complete. | |
| Dark, Tarry Reaction Mixture | Decomposition of starting material or product. | Maintain strict temperature control. Avoid localized heating. Ensure the starting material is pure. |
| Thermal decomposition of the Vilsmeier reagent. | Prepare and use the Vilsmeier reagent at low temperatures. Avoid allowing the reagent to warm up for extended periods before the addition of the substrate. |
Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Formylation
This protocol is a general procedure that can be optimized for the synthesis of this compound.
1. Preparation of the Vilsmeier Reagent:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a pinkish or yellowish solid indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 5-methoxy-1-methyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.
3. Workup and Purification:
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is 8-9.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield of the desired product and the formation of byproducts. The data is compiled from general knowledge of the Vilsmeier-Haack reaction on electron-rich indoles and should be used as a guideline for optimization.
Table 1: Effect of Vilsmeier Reagent Stoichiometry
| Molar Ratio (POCl₃:Indole) | Approximate Yield of Aldehyde (%) | Approximate Yield of Bis(indolyl)methane (%) | Approximate Yield of Diformylated Product (%) |
| 1.0 : 1.0 | 70-80 | 10-15 | < 5 |
| 1.2 : 1.0 | 85-95 | < 5 | < 5 |
| 1.5 : 1.0 | 80-90 | < 2 | 5-10 |
| 2.0 : 1.0 | 70-80 | < 1 | 15-20 |
Table 2: Effect of Reaction Temperature
| Temperature (°C) | Approximate Yield of Aldehyde (%) | Comments |
| 0 - 10 | 60-70 | Slower reaction rate, may require longer reaction times. Lower incidence of side products. |
| 25 (Room Temp) | 80-90 | Good balance between reaction rate and selectivity. |
| 40 - 50 | 85-95 | Faster reaction rate, optimal for many indole substrates. |
| > 60 | 70-80 | Increased risk of side reactions such as over-formylation and decomposition. |
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
challenges in the scale-up synthesis of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the Vilsmeier-Haack formylation of 5-methoxy-1-methyl-1H-indole.
Issue 1: Low or Inconsistent Product Yield
-
Question: My reaction is resulting in a low or inconsistent yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the Vilsmeier-Haack formylation can be attributed to several factors, particularly during scale-up.[1] Key areas to investigate include:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.[1][2] Any moisture in the reagents (DMF, POCl₃) or glassware can lead to its decomposition.[1]
-
Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous DMF and freshly distilled or high-purity POCl₃. The Vilsmeier reagent should be prepared at low temperatures (0-5 °C) and used immediately.[1]
-
-
Suboptimal Reaction Temperature: The reaction is exothermic, and poor temperature control can lead to side reactions or decomposition of the product and reagents.[1]
-
Solution: Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and its addition to the indole substrate. Utilize an efficient cooling system, particularly for larger batches.
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, a gradual increase in temperature might be necessary.[1]
-
-
Improper Stoichiometry: An incorrect ratio of reactants can result in unreacted starting material or the formation of byproducts.
-
Solution: Carefully control the molar ratios of 5-methoxy-1-methyl-1H-indole, DMF, and POCl₃. A slight excess of the Vilsmeier reagent is common, but a large excess can lead to side product formation.[3]
-
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant impurities. What are the common side products and how can their formation be minimized?
-
Answer: Several side products can form during the Vilsmeier-Haack reaction. Common impurities include:
-
Diformylated Products: Highly activated indole rings can undergo formylation at multiple positions.[3]
-
Solution: To favor mono-formylation, carefully control the stoichiometry of the Vilsmeier reagent (a 1:1 to 1.5:1 ratio to the substrate is a good starting point).[3] Consider the order of addition; adding the Vilsmeier reagent dropwise to the indole solution can prevent localized high concentrations of the reagent.[3] Maintaining a low reaction temperature also improves selectivity.[3]
-
-
Chlorinated Byproducts: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures.[3]
-
Solution: Conduct the reaction at the lowest effective temperature. Prompt and efficient aqueous work-up is crucial to hydrolyze the intermediate iminium salt and minimize contact time with reactive chlorine species.[3]
-
-
Tarry Residues: The formation of a dark, tarry residue can occur due to reaction overheating or the presence of impurities in the starting materials.[1]
-
Issue 3: Challenges in Product Isolation and Purification at Scale
-
Question: I am facing difficulties with the work-up and purification of the product, especially at a larger scale. What are the best practices?
-
Answer: Scaling up the work-up and purification requires careful consideration of physical and chemical properties.
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Exothermic Quench: The quenching of the reaction mixture with water or a basic solution is highly exothermic.[1]
-
Solution: The quench should be performed slowly and with vigorous stirring in a vessel equipped with an efficient cooling system. Adding the reaction mixture to a cold aqueous solution is a standard procedure.[3]
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-
Product Precipitation and Filtration: The product often precipitates during the aqueous work-up.
-
Solution: Ensure efficient stirring to obtain a manageable slurry. The choice of filtration equipment (e.g., centrifuge, filter press) will depend on the scale and the physical nature of the solid. Washing the filter cake with water is necessary to remove inorganic salts.
-
-
Recrystallization: For achieving high purity, recrystallization is often necessary.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
-
A1: The Vilsmeier-Haack reaction involves hazardous reagents and is exothermic. Key safety concerns include:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[1]
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Vilsmeier Reagent: Moisture-sensitive and can decompose exothermically.[1]
-
Thermal Runaway: The reaction to form the Vilsmeier reagent and the formylation step are both exothermic. Inadequate cooling can lead to a thermal runaway.
-
Safe Handling: All operations should be conducted in a well-ventilated fume hood or a contained system. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat, is mandatory.[1] A thorough process safety review, including calorimetric studies, is recommended before scaling up.
-
-
-
Q2: How can the progress of the reaction be monitored effectively at a larger scale?
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A2: At-line or in-line process analytical technology (PAT) can be invaluable for monitoring the reaction on a larger scale. While TLC is useful for qualitative monitoring in the lab,[1] HPLC is more suitable for quantitative analysis of reaction progress and impurity profiling in a manufacturing setting. This allows for precise determination of the reaction endpoint, which is crucial for minimizing side product formation.[3]
-
-
Q3: What are the critical process parameters to control during the scale-up of the Vilsmeier-Haack formylation?
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A3: The following parameters are critical for a successful and safe scale-up:
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Temperature Control: Due to the exothermic nature of the reaction, maintaining the desired temperature profile is paramount.
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Reagent Addition Rate: The rate of addition of POCl₃ to DMF and the Vilsmeier reagent to the indole solution must be carefully controlled to manage the heat evolution.
-
Mixing Efficiency: Adequate mixing is essential to ensure uniform temperature distribution and reactant concentrations, preventing localized "hot spots" and side reactions. This becomes more challenging in larger reactors.
-
Moisture Control: Strict adherence to anhydrous conditions is necessary to prevent reagent decomposition and yield loss.
-
-
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution in Vilsmeier-Haack Formylation
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Note: This data is illustrative for a generic activated aromatic substrate and highlights the trend of increasing di-formylation with excess reagent.[3] Optimal ratios for 5-methoxy-1-methyl-1H-indole should be determined experimentally.
Table 2: Influence of Temperature on Reaction Time and Yield
| Temperature (°C) | Reaction Time (hours) | Yield of Indole-3-carbaldehyde (%) |
| 0 - 5 | 5 - 8 | 90 |
| 25 (Room Temp) | 1 - 2 | 85 |
| 85 - 90 | 5 - 9 | 88-91 |
Note: This data is compiled from syntheses of various substituted indole-3-carbaldehydes and indicates that the reaction can be driven to completion at different temperatures, with potential impacts on side product profiles.[5]
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of indoles.
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.1 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
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Slowly add phosphorus oxychloride (POCl₃) (1.05 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 5 °C.[3]
-
After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes. The mixture should appear as a pale yellow to pinkish paste.
-
-
Formylation:
-
In a separate flask, dissolve 5-methoxy-1-methyl-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a cold aqueous solution of sodium hydroxide until the pH is basic.
-
The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol or a mixture of methanol and water, to obtain pure this compound as a crystalline solid.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
stability issues and degradation products of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are its sensitivity to oxidation and light. The indole ring is electron-rich and susceptible to oxidation, particularly at the C2 and C3 positions.[1] Exposure to air and light can lead to the formation of degradation products. The aldehyde functional group is also prone to oxidation to a carboxylic acid. Some suppliers also indicate that the compound is "Air Sensitive".
Q2: How should I properly store this compound?
A2: To ensure maximum stability, it is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere such as argon or nitrogen to minimize oxidation.[1] Using amber vials will protect the compound from photodegradation. For long-term storage, keeping the compound at low temperatures (e.g., -20°C) is advisable.
Q3: I am observing new, unexpected peaks in the HPLC analysis of my sample. What could be the cause?
A3: The appearance of new peaks in your chromatogram likely indicates degradation of the compound. This could be due to improper storage, exposure to air or light, or instability in your sample solvent or mobile phase. The indole ring is known to be sensitive to strongly acidic conditions, which can lead to degradation.[1]
Q4: Can the N-methyl group on the indole ring influence its stability?
A4: Yes, the N-methyl group can influence the degradation pathway. For instance, in some indole derivatives, the presence of a methyl group at the 1-position (N-methyl) can inhibit hydroxylation at this position, which is a common degradation pathway for unsubstituted indoles.[2][3][4]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: A freshly prepared solution of this compound shows significant degradation within a short period, as evidenced by TLC or HPLC analysis.
-
Possible Causes:
-
Solvent Purity: The solvent may contain impurities, such as peroxides in ethers like THF or dioxane, which can initiate oxidation.
-
Dissolved Oxygen: The presence of dissolved oxygen in the solvent can lead to oxidative degradation.
-
pH of the Solution: The compound may be unstable at the pH of your solution. Indole derivatives can be sensitive to acidic conditions.[1]
-
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use freshly opened, high-purity, or HPLC-grade solvents. If using solvents prone to peroxide formation, test for peroxides before use.
-
Degas Solvents: Degas your solvents by sparging with an inert gas (argon or nitrogen) or by sonication under vacuum to remove dissolved oxygen.
-
Buffer the Solution: If working with aqueous solutions, consider using a buffer to maintain a neutral or slightly acidic pH.
-
Prepare Fresh Solutions: Prepare solutions immediately before use and minimize their exposure to ambient light and air.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between replicates or experiments conducted on different days.
-
Possible Cause: The compound may be degrading in the assay medium under the experimental conditions (e.g., 37°C, presence of media components).
-
Troubleshooting Steps:
-
Assess Medium Stability: Perform a preliminary experiment to assess the stability of this compound in your specific assay medium under the exact experimental conditions.
-
Minimize Incubation Time: If the compound is found to be unstable, try to minimize the incubation time as much as the experimental protocol allows.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., BHT) to the stock solution might help, but this should be carefully evaluated for its potential interference with the assay.
-
Potential Degradation Products
Based on the known reactivity of the indole nucleus, the aldehyde group, and the substituents of this compound, the following degradation products can be anticipated under forced degradation conditions.
| Degradation Pathway | Potential Degradation Product Name | Chemical Structure |
| Oxidation | 5-methoxy-1-methyl-1H-indole-3-carboxylic acid | Indole ring with a carboxylic acid at C3 |
| Oxidation | 5-methoxy-1-methyl-1H-indol-2(3H)-one-3-carbaldehyde (Oxindole derivative) | Oxindole ring with the aldehyde at C3 |
| Hydrolysis (of methoxy group under harsh acidic conditions) | 5-hydroxy-1-methyl-1H-indole-3-carbaldehyde | Indole ring with a hydroxyl group at C5 |
| Photodegradation | Hydroxylated and/or dehydrogenated derivatives | Various hydroxylated or dehydrogenated products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a UV lamp (254 nm) and a cool white fluorescent lamp (ICH option 1) for a specified duration.
3. Sample Analysis:
-
At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC-UV method and LC-MS/MS for the identification of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
1. Initial Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of the parent compound (e.g., determined by a UV scan) and at other wavelengths to ensure detection of all degradation products.
2. Method Optimization:
-
Inject the stressed samples and observe the separation of the parent peak from the degradation product peaks.
-
Adjust the gradient profile, mobile phase composition (e.g., trying methanol as Mobile Phase B), and pH of the aqueous phase to achieve optimal resolution (Rs > 1.5) between all peaks.
-
Ensure the parent peak is pure by checking the peak purity using a PDA detector.
3. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5][6][7][8]
Caption: Toll-like Receptor 4 (TLR4) signaling pathway inhibition.[9][10][11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Toll-like Receptor-4 (TLR4) Signalling pathways | BioRender Science Templates [biorender.com]
- 13. m.youtube.com [m.youtube.com]
how to improve the regioselectivity of indole functionalization
Welcome to the technical support center for indole functionalization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my electrophilic substitution reaction preferentially occur at the C3 position of indole?
A1: The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position. This preference is due to the stability of the cationic intermediate (the sigma complex) formed during the reaction. When an electrophile attacks at C3, the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, resulting in a more stable intermediate.[1] In contrast, attack at the C2 position leads to a less stable intermediate where the aromaticity of the benzenoid ring is compromised in some resonance structures.[1] This makes the C3 position the most nucleophilic and electronically favored site for functionalization.[2]
Q2: My reaction is yielding a mixture of C2 and C3 isomers. How can I improve selectivity for the C2 position?
A2: Achieving C2 selectivity requires overriding the intrinsic C3 preference. Several strategies can be employed:
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Block the C3 Position: If the C3 position is already substituted with another group, electrophilic attack is often redirected to the C2 position.[1]
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Use N-Directing Groups: Attaching a directing group (DG) to the indole nitrogen (N1) is a common and effective strategy. These groups can facilitate metallation and subsequent functionalization at the C2 position through chelation.[1][3]
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Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the choice of catalyst and ligands is critical. Specific ligands can alter the reaction mechanism, switching the regioselectivity from C3 to C2.[4][5] For instance, palladium-catalyzed oxidative coupling can be tuned to favor either C2 or C3 by the inclusion of specific ancillary ligands like 4,5-diazafluoren-9-one.[4]
Troubleshooting Guide: Improving C2 Selectivity
| Strategy | Recommended Action | Key Considerations |
| N-Directing Group | Install a directing group such as Pyrimidyl (Pym), 2-pyridylsulfonyl, or an N-acyl group on the indole nitrogen.[3][6][7] | The directing group must be stable under the reaction conditions and ideally easy to remove afterward.[8] |
| Catalyst System | For C-H activation, use catalysts like Palladium (Pd), Rhodium (Rh), or Iridium (Ir) known to favor C2 functionalization with appropriate DGs.[1][9] | The choice of metal, ligand, and oxidant can dramatically influence selectivity. A "ligand-free" Pd(OTs)₂ system might favor C3, while adding a bipyrimidine ligand can switch it to C2.[4] |
| Solvent Choice | Screen different solvents. Some reaction systems show solvent-dependent regioselectivity.[10] | Solvent polarity and coordinating ability can influence the stability of intermediates and the active catalytic species. |
| Steric Hindrance | If C3 is unsubstituted, consider introducing a bulky, temporary blocking group that can be removed later. | This adds extra steps to the synthesis but can be highly effective for achieving C2 functionalization. |
Q3: I need to functionalize the benzene ring (C4-C7 positions). Where should I start?
A3: Functionalizing the benzenoid core of an indole is significantly more challenging than modifying the pyrrole ring due to its lower intrinsic reactivity.[8][11][12] The most successful and widely adopted strategy is the use of directing groups (DGs) .[8][11] These groups are temporarily installed on the indole, typically at the N1 or C3 position, to steer a transition-metal catalyst to a specific C-H bond on the benzene ring through chelation.[3][12]
The general workflow involves three key stages:
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Installation of the Directing Group: A suitable DG is attached to the indole substrate.
-
Directed C-H Functionalization: A transition-metal-catalyzed reaction is performed to functionalize the targeted C-H bond.
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Removal of the Directing Group: The DG is cleaved to yield the final functionalized indole.
Below is a decision workflow to help guide your strategy.
Q4: How do I choose the right directing group and catalyst for my desired position (C4, C5, C6, or C7)?
A4: The choice of directing group is the most critical factor for controlling regioselectivity on the indole's benzene ring. The selection is intimately linked to the choice of metal catalyst.[11][13]
Data Summary: Directing Groups for C4-C7 Functionalization
| Target Position | Directing Group (DG) | DG Position | Typical Catalyst | Representative Transformation |
| C4 | Amide, Formyl, Ketone[3][12][14] | C3 | Palladium (Pd) | Arylation, Alkenylation[12][14] |
| C4 | Pivaloyl[15] | C3 | Palladium (Pd) | Arylation[13] |
| C5 | Pivaloyl[11][13] | C3 | Palladium (Pd) | Arylation[11] |
| C5 | Carbonyl[16] | C3 | Copper (Cu) | Alkylation[16] |
| C6 | N-P(O)tBu₂[11][15] | N1 | Copper (Cu) | Arylation[11] |
| C7 | N-P(O)tBu₂[11][17] | N1 | Palladium (Pd) | Arylation, Olefination, Acylation[8][11] |
| C7 | N-Pivaloyl[7][18] | N1 | Iridium (Ir) | Amidation[7] |
Q5: My directing group strategy for C4-arylation isn't working, resulting in low yield and poor selectivity. What should I troubleshoot?
A5: Low yield or incorrect selectivity in a directed C-H activation reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.
Troubleshooting Guide: Directed C4-Arylation
| Issue | Potential Cause | Suggested Solution |
| No Reaction or Low Conversion | Inactive Catalyst: The Pd(II) precatalyst is not being activated or is decomposing. | Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar).[3] Use a fresh source of the palladium catalyst. |
| Ineffective Oxidant: The oxidant (e.g., Ag₂O, Cu(OAc)₂) is not efficiently regenerating the active Pd(II) catalyst.[3][13] | Screen different silver or copper salts. Ensure the oxidant is fully dissolved or well-stirred in the reaction mixture. | |
| Insufficient Temperature: The activation energy for the C-H cleavage step is not being met. | Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition. Typical temperatures range from 100-120 °C.[3] | |
| Wrong Regioisomer (e.g., C2 or C7) | DG Not Coordinating Properly: The C3-amide directing group is not forming the necessary chelate with the metal center to direct it to C4. | Modify the amide portion of the DG. More coordinating amides (e.g., derived from 8-aminoquinoline) can enhance direction.[3] |
| Competing Reaction Pathway: A different C-H bond is more kinetically accessible under the current conditions. | Re-evaluate the ligand and additives. Sometimes, the absence or presence of a specific ligand can switch the preferred reaction pathway. | |
| DG Cleavage or Side Reactions | Harsh Conditions: The directing group is not stable at the required reaction temperature or in the presence of the base/additives. | Lower the reaction temperature and extend the reaction time. Screen milder bases (e.g., K₂CO₃ instead of DBU) if compatible with the catalytic cycle. |
Below is a diagram illustrating the proposed catalytic cycle for a C4-arylation directed by a C3-amide group. Understanding this mechanism can help in troubleshooting.
Q6: I am observing significant N-functionalization instead of C-functionalization. How can I prevent this?
A6: Unwanted N-functionalization is common, especially with free (NH) indoles, because the N-H bond is acidic and the nitrogen can act as a nucleophile.
Troubleshooting Guide: Preventing N-Functionalization
| Problem Scenario | Potential Cause | Suggested Solution |
| N-Acylation during Friedel-Crafts | Highly reactive acylating agents (e.g., acyl chlorides with strong Lewis acids) can favor N-acylation.[3] | Use a milder acylating agent like an acid anhydride with a catalytic amount of a metal triflate (e.g., Sc(OTf)₃) or BF₃·OEt₂. These conditions often favor C3-acylation.[3] |
| N-Alkylation | The indole nitrogen is deprotonated by a base and acts as a nucleophile. | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, Benzyl) before performing the C-H functionalization.[19] The protecting group can be removed in a subsequent step. |
| N-Vinylation/Arylation | In some metal-catalyzed reactions, direct coupling at the nitrogen position is a competing pathway.[2] | Modify the reaction conditions. The choice of base can be critical. For example, in some Pd-catalyzed arylations of free (NH)-indole, using a magnesium base can switch selectivity between C2 and C3, while avoiding N-arylation.[20] |
Experimental Protocols
Key Experiment: Palladium-Catalyzed C4-Arylation of 3-Formylindole
This protocol is a representative example of a directed C-H functionalization reaction and is adapted from literature procedures.[12][14]
Step A: Reaction Setup
-
To a flame-dried Schlenk tube, add 3-formylindole (1.0 equiv.), the desired aryl iodide (1.5–2.0 equiv.), Pd(OAc)₂ (10 mol%), and Ag₂O (2.0 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this process three times.
Step B: Reagent Addition 3. Through the septum, add anhydrous solvent (e.g., Toluene or 1,2-dichloroethane) via syringe. 4. Add the base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv.), via syringe.
Step C: Reaction and Monitoring 5. Place the sealed tube in a preheated oil bath at 100–120 °C and stir vigorously. 6. Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or LC-MS. The reaction may take 24–48 hours to reach completion.
Step D: Work-up and Purification 7. Once the starting material is consumed, cool the reaction mixture to room temperature. 8. Dilute the mixture with dichloromethane (DCM) or ethyl acetate. 9. Filter the mixture through a pad of Celite® to remove the palladium catalyst and silver salts. Wash the pad with additional solvent. 10. Concentrate the filtrate under reduced pressure. 11. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the C4-arylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. msesupplies.com [msesupplies.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
resolving impurities in 5-methoxy-1-methyl-1H-indole-3-carbaldehyde samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in 5-methoxy-1-methyl-1H-indole-3-carbaldehyde samples.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.
Issue 1: Unexpected Peaks Observed in HPLC Analysis
Possible Causes and Solutions:
| Possible Cause | Identification | Suggested Solution |
| Residual Starting Material | Compare the retention time of the unexpected peak with a standard of 5-methoxy-1-methyl-1H-indole. | Optimize the reaction time and stoichiometry of the Vilsmeier-Haack reagent. Improve purification by recrystallization or column chromatography. |
| Residual Solvents | Use Gas Chromatography (GC) with a headspace sampler to identify volatile organic compounds. | Ensure the product is thoroughly dried under vacuum. |
| By-products from Synthesis | Characterize the impurity using LC-MS and NMR. A potential by-product of the Vilsmeier-Haack reaction is the corresponding carboxylic acid if the aldehyde is oxidized. | Optimize reaction conditions (e.g., temperature, reaction time) to minimize side reactions. Adjust the purification protocol. |
| Degradation of the Compound | Perform forced degradation studies (see Section 3) to identify potential degradation products. The indole ring is susceptible to oxidation and strong acids. | Store the compound in a cool, dark place under an inert atmosphere. Avoid exposure to strong acids, bases, and oxidizing agents. |
Issue 2: Low Purity After Synthesis and Initial Work-up
Workflow for Purity Enhancement:
Caption: Purification workflow for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound synthesized via the Vilsmeier-Haack reaction?
The most probable impurities include:
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Unreacted 5-methoxy-1-methyl-1H-indole: The starting material for the formylation reaction.
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Residual N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃): Reagents used in the Vilsmeier-Haack reaction.
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5-methoxy-1-methyl-1H-indole-3-carboxylic acid: An oxidation product of the target aldehyde.
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Other isomeric carbaldehydes: Although the 3-position is electronically favored, trace amounts of formylation at other positions on the indole ring might occur under certain conditions.
Q2: How can I confirm the identity of an unknown impurity?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): To determine the molecular weight of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide structural information. For very low-level impurities, techniques like 2D NMR (COSY, HSQC, HMBC) might be necessary after isolation or enrichment of the impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities like residual solvents.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Section 3: Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This is a general method and may require optimization.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 300 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile or a mixture of Acetonitrile and Water. |
Protocol 2: General Procedure for Forced Degradation Studies
Forced degradation studies help to identify potential degradation products and assess the intrinsic stability of the molecule.
Caption: Workflow for forced degradation studies.
Protocol 3: GC-MS for Residual Solvent Analysis
| Parameter | Condition |
| GC Column | DB-624 or equivalent (for volatile solvents) |
| Oven Program | 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow |
| MS Detector | Electron Ionization (EI) mode, scan range 35-350 amu |
| Sample Preparation | Dissolve a known amount of the sample in a suitable, high-purity solvent (e.g., DMSO) and analyze using a headspace sampler. |
Section 4: Potential Signaling Pathways and Logical Relationships
The primary chemical transformation of relevance is the Vilsmeier-Haack formylation. Understanding this pathway is key to predicting potential by-products.
Caption: Vilsmeier-Haack reaction pathway for synthesis.
optimizing solvent and temperature for 5-methoxy-1-methyl-1H-indole-3-carbaldehyde reactions
Welcome to the technical support center for reactions involving 5-methoxy-1-methyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations.
I. Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like 1-methyl-5-methoxyindole. The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C3 position of the indole ring.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it prepared?
A1: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction. It is typically prepared in situ by the slow, dropwise addition of phosphoryl chloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions to prevent its decomposition. The reaction is exothermic and should be carefully controlled.
Q2: My reaction is sluggish or not going to completion. What are the possible causes?
A2: Incomplete reactions can be due to several factors:
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Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reagent Quality: Use freshly distilled or high-purity POCl₃ and anhydrous DMF.
-
Insufficient Reagent: A molar excess of the Vilsmeier reagent is often required. You may need to optimize the stoichiometry.
-
Low Temperature: While the initial formation of the Vilsmeier reagent requires low temperatures, the formylation of the indole may require gentle heating.
Q3: I am observing the formation of multiple products or a dark tarry residue. How can I minimize side reactions?
A3: The formation of byproducts or tar is often due to:
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Excessive Heat: Overheating the reaction can lead to polymerization and decomposition. Maintain careful temperature control.
-
Incorrect Stoichiometry: An excess of the Vilsmeier reagent can sometimes lead to side reactions.
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Prolonged Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and quench it once the starting material is consumed to avoid product degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture.2. Insufficiently reactive substrate.3. Reaction temperature too low. | 1. Ensure anhydrous conditions. Use freshly opened or distilled reagents.2. Increase the equivalents of the Vilsmeier reagent.3. After the addition of the indole, allow the reaction to warm to room temperature or gently heat to 35-40°C. Monitor by TLC. |
| Formation of a Dark Tar or Polymer | 1. Reaction temperature too high.2. Reaction time too long.3. Impure starting materials. | 1. Maintain strict temperature control, especially during the addition of POCl₃ and the indole.2. Monitor the reaction closely by TLC and work up as soon as the starting material is consumed.3. Use purified starting materials and anhydrous solvents. |
| Multiple Spots on TLC (Side Products) | 1. Over-formylation (less common for indoles at C3).2. Chlorination of the indole ring.[1] | 1. Use a smaller excess of the Vilsmeier reagent.[1]2. Run the reaction at the lowest effective temperature. Consider alternative Vilsmeier reagents (e.g., from oxalyl chloride and DMF).[1] |
| Difficult Product Isolation/Purification | 1. Product is partially soluble in the aqueous layer.2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with NaCl before extraction.2. Add brine to the separatory funnel to break up the emulsion. |
Experimental Protocol: Vilsmeier-Haack Formylation of 1-methyl-5-methoxyindole
This protocol is a representative procedure and may require optimization.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the solution to 0°C in an ice bath. Add phosphoryl chloride (POCl₃, 1.2 equiv.) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.
-
Formylation: Dissolve 1-methyl-5-methoxyindole (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture in an ice bath and slowly pour it into a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.[1]
-
Purification: The precipitated product can be collected by filtration, washed with cold water, and dried. If necessary, the crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.[2]
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
II. Wittig Reaction of this compound
The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes. For this compound, this reaction can be used to introduce a variety of vinyl groups at the C3-position.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is giving a low yield. What are the common reasons?
A1: Low yields in Wittig reactions can stem from several issues:
-
Inefficient Ylide Formation: The phosphonium ylide must be completely formed. Ensure the phosphonium salt is dry and the base used (e.g., n-BuLi, NaH, KOtBu) is fresh and added in the correct stoichiometry under anhydrous and inert conditions.
-
Steric Hindrance: A bulky Wittig reagent may experience steric hindrance with the indole aldehyde.
-
Unstable Ylide: Some ylides are unstable and should be generated in the presence of the aldehyde or used immediately after formation.
-
Side Reactions: The aldehyde may be prone to side reactions under the basic conditions of the Wittig reaction.
Q2: How can I control the stereoselectivity (E/Z ratio) of the resulting alkene?
A2: The stereochemical outcome of a Wittig reaction is influenced by several factors:
-
Ylide Stability: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) generally favor the formation of Z-alkenes, while stabilized ylides (e.g., those with an adjacent carbonyl or cyano group) tend to produce E-alkenes.[3]
-
Reaction Conditions: The presence of lithium salts can influence stereoselectivity. Lower reaction temperatures often lead to higher stereoselectivity.
-
Solvent: The polarity of the solvent can affect the transition state and thus the E/Z ratio.[4]
Q3: How do I remove the triphenylphosphine oxide byproduct?
A3: Triphenylphosphine oxide (TPPO) can be challenging to remove due to its polarity and solubility. Common purification methods include:
-
Column Chromatography: This is the most common method. TPPO is more polar than many alkene products.
-
Recrystallization: If the product is a solid, recrystallization may effectively remove TPPO.
-
Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or by forming a complex with salts like MgCl₂ or ZnCl₂.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Incomplete ylide formation.2. Aldehyde is unreactive or sterically hindered.3. Ylide is too stable and not reactive enough. | 1. Ensure anhydrous conditions. Use a stronger base or a different solvent for ylide generation. Check the quality of the base.2. Use a more reactive (less stable) ylide. Increase reaction temperature.3. For stabilized ylides, consider the Horner-Wadsworth-Emmons reaction as an alternative. |
| Low Product Yield | 1. Decomposition of ylide or aldehyde.2. Difficult purification and product loss. | 1. Generate the ylide at low temperature and add the aldehyde solution slowly. Consider a one-pot procedure where the ylide is formed in the presence of the aldehyde.[1]2. Optimize column chromatography conditions. Try precipitation of TPPO before chromatography. |
| Poor Stereoselectivity (E/Z Mixture) | 1. Ylide is semi-stabilized.2. Reaction conditions favor both transition states. | 1. This is common for semi-stabilized ylides. Separation of isomers by chromatography may be necessary.2. Lower the reaction temperature. Change the solvent. If a specific isomer is desired, consider the Schlosser modification for E-alkenes.[5] |
Data on Wittig Reaction Conditions
The following table summarizes general conditions for Wittig reactions with aldehydes, which can be adapted for this compound. Optimization for the specific substrate is recommended.
| Ylide Type | Typical Base | Typical Solvent | Typical Temperature (°C) | Expected Major Isomer |
| Non-stabilized (e.g., R=alkyl) | n-BuLi, NaH, NaNH₂ | THF, Diethyl Ether | -78 to RT | Z-alkene |
| Stabilized (e.g., R=CO₂Et, CN) | NaOEt, K₂CO₃, NaHCO₃ | Ethanol, DMF, Water[1] | RT to Reflux | E-alkene |
| Semi-stabilized (e.g., R=phenyl) | Strong bases (n-BuLi) or weaker bases | THF, Toluene, DCM[4] | -78 to Reflux | Mixture of E and Z |
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
This protocol describes a general procedure for the reaction with a stabilized ylide, such as (triphenylphosphoranylidene)acetonitrile, to form an α,β-unsaturated nitrile.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the stabilized Wittig reagent (1.1 equiv.) in a suitable solvent like toluene or THF.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to separate the product from triphenylphosphine oxide.
Caption: Troubleshooting logic for low yield in Wittig reactions.
III. Reductive Amination of this compound
Reductive amination is a powerful method to form C-N bonds by reacting an aldehyde or ketone with an amine in the presence of a reducing agent. This reaction can be used to synthesize a wide variety of primary, secondary, and tertiary amines from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common reducing agents used for reductive amination, and how do I choose one?
A1: The choice of reducing agent is crucial for a successful reductive amination. Common choices include:
-
Sodium Borohydride (NaBH₄): A strong reducing agent that can also reduce the starting aldehyde. It is typically added after the imine has had time to form.
-
Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the iminium ion over the aldehyde, making it ideal for one-pot reactions.[6] It is often used under mildly acidic conditions (pH 4-5).
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is often preferred over NaBH₃CN due to the toxicity of cyanide byproducts. It is effective for a wide range of aldehydes and amines.[6]
Q2: My reductive amination is not working. What could be the problem?
A2: Failure of a reductive amination can be due to:
-
Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium process. The presence of water can shift the equilibrium back to the starting materials. Using a dehydrating agent like molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water can be beneficial. A slightly acidic catalyst (e.g., acetic acid) is often required.
-
Decomposition of Starting Materials: The aldehyde or amine may be unstable under the reaction conditions.
-
Incorrect pH: The pH of the reaction is critical. If it is too low, the amine will be protonated and non-nucleophilic. If it is too high, the carbonyl will not be sufficiently activated. A pH of 4-6 is often optimal.
Q3: I am getting over-alkylation of my primary amine product. How can I prevent this?
A3: Over-alkylation, where the newly formed secondary amine reacts with another molecule of the aldehyde, can be a problem. To minimize this:
-
Use a Large Excess of the Amine: This will statistically favor the reaction of the aldehyde with the starting amine.
-
Control the Stoichiometry: Use the aldehyde as the limiting reagent.
-
Choose the Right Conditions: For the synthesis of primary amines from ammonia, using a large excess of ammonia is necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product | 1. Imine intermediate not forming.2. Reducing agent is too weak or has decomposed.3. Aldehyde is being reduced by the reducing agent. | 1. Add a catalytic amount of acetic acid. Add molecular sieves to remove water.2. Use a fresh bottle of the reducing agent.3. If using NaBH₄, allow the imine to form first before adding the reducing agent. Alternatively, use a milder reagent like NaBH(OAc)₃ or NaBH₃CN. |
| Formation of Alcohol Byproduct | 1. Aldehyde is reduced before imine formation. | 1. Use a milder reducing agent (NaBH(OAc)₃ or NaBH₃CN). If using NaBH₄, ensure imine formation is complete before its addition. |
| Over-alkylation of Amine Product | 1. The product amine is more reactive than the starting amine.2. Incorrect stoichiometry. | 1. Use a large excess of the starting amine.2. Add the aldehyde slowly to the reaction mixture containing the amine. |
| Difficult Purification | 1. Product is a basic amine that streaks on silica gel.2. Product is water-soluble. | 1. Add a small amount of triethylamine or ammonia to the eluent during column chromatography.2. After basifying the workup, extract multiple times with an organic solvent. Consider using a different solvent for extraction. |
Data on Reductive Amination Conditions
The following table provides a general guide for selecting conditions for reductive amination.
| Reducing Agent | Typical Solvent | Typical Additive/pH | Key Features |
| NaBH(OAc)₃ | Dichloromethane (DCM), Dichloroethane (DCE), THF | None or catalytic Acetic Acid | Mild, versatile, good for acid-sensitive substrates. |
| NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | pH 4-6 (e.g., Acetic Acid) | Selective for iminium ions, but generates cyanide waste. |
| NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Stepwise addition after imine formation | Inexpensive, but can reduce the starting aldehyde. |
| H₂ with Catalyst (e.g., Pd/C) | Ethanol, Methanol | Varies | "Green" method, but may reduce other functional groups. |
Experimental Protocol: Reductive Amination with a Primary Amine
This protocol outlines a general one-pot procedure using sodium triacetoxyborohydride.
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and a primary amine (e.g., methylamine, 1.2 equiv.) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE), add a catalytic amount of acetic acid (optional).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS), which can take from a few hours to overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography. To prevent streaking of the amine product on the column, the eluent can be treated with a small amount of triethylamine (e.g., 1%).
Caption: Signaling pathway diagram for reductive amination and potential side reactions.
References
Validation & Comparative
Validating the Structure of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data to validate the chemical structure of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde. By comparing its spectral features with those of closely related indole derivatives, researchers can unambiguously confirm the identity and purity of the target compound. This process is critical in drug discovery and development, where precise molecular structure is paramount.
Executive Summary
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR data for this compound and its key analogues. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison
| Compound Name | Aldehyde H (s) | H2 (s) | Aromatic Protons (m) | N-CH₃ (s) | O-CH₃ (s) | Solvent |
| This compound | 9.92 | 7.59 | 7.78 (d, J=2.4 Hz), 7.22 (d, J=9.2 Hz), 6.98-6.95 (m) | 3.82 | 3.89 | CDCl₃ |
| 5-methoxy-1H-indole-3-carbaldehyde | 9.91 | 8.64 | 7.59 (dd, J=7.6, 2.6 Hz), 7.10 (d, J=8.6 Hz) | - | 3.84 | CDCl₃ |
| 1-methyl-1H-indole-3-carbaldehyde[1] | 10.01 | 7.69 | 8.35 (d, J=6.6 Hz), 7.50-7.33 (m) | 3.90 | - | CDCl₃ |
| 1H-indole-3-carbaldehyde[1] | 10.08 | 8.79 | 8.40-8.27 (m), 7.86 (d, J=2.8 Hz), 7.49-7.29 (m) | - | - | CDCl₃ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound Name | C=O | C2 | C3 | Aromatic/Indole Carbons | N-CH₃ | O-CH₃ | Solvent |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | CDCl₃ |
| 5-methoxy-1H-indole-3-carbaldehyde[2] | 184.2 | 139.4 | 117.2 | 137.1, 132.6, 130.9, 127.4, 111.8, 87.3 | - | 55.7 | CDCl₃ |
| 1-methyl-1H-indole-3-carbaldehyde[1] | 184.4 | 137.9 | 118.1 | 125.3, 124.0, 122.9, 122.0, 109.9 | 33.7 | - | CDCl₃ |
| 1H-indole-3-carbaldehyde[1] | 185.3 | 136.8 | 118.4 | 135.8, 124.4, 123.0, 121.9, 120.6, 111.7 | - | - | CDCl₃ |
Structure Validation Workflow
The logical process for validating the structure of this compound using the comparative NMR data is outlined in the diagram below.
Caption: A flowchart illustrating the logical steps for the validation of the target structure using NMR data.
Experimental Protocols
A standardized protocol for the acquisition of NMR data for small organic molecules like this compound is provided below.
1. Sample Preparation:
-
Weigh 5-10 mg of the purified solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
A relaxation delay of 1-2 seconds is typically used.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The spectrum is calibrated by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Signals are integrated to determine the relative number of protons.
-
By following this guide, researchers can confidently validate the structure of this compound, ensuring the integrity of their chemical entities for further investigation.
References
A Comparative Analysis of the Reactivity of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde and Other Indole Aldehydes
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted indole aldehydes is paramount for the synthesis of novel therapeutic agents and functional molecules. This guide provides an objective comparison of the reactivity of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde with unsubstituted indole-3-carbaldehyde and an electron-deficient analogue, 5-nitro-1H-indole-3-carbaldehyde. The comparison is based on established chemical principles and supported by detailed experimental protocols for key reactions.
The reactivity of indole-3-carbaldehydes is significantly influenced by the electronic properties of substituents on the indole ring. Electron-donating groups, such as the methoxy group, generally increase the electron density of the indole system, enhancing the nucleophilicity of the indole ring but decreasing the electrophilicity of the aldehyde carbonyl carbon. Conversely, electron-withdrawing groups, like the nitro group, have the opposite effect, increasing the aldehyde's susceptibility to nucleophilic attack. The N-methylation of the indole nitrogen also subtly influences reactivity by altering the electron distribution within the heterocyclic system.
Quantitative Reactivity Comparison
To illustrate the impact of these substituents, the following table summarizes the expected comparative yields for three common reactions of indole aldehydes: the Knoevenagel condensation, the Wittig reaction, and the formation of bis(indolyl)methanes. The data is collated from various sources and normalized to represent typical outcomes under standardized laboratory conditions.
| Reaction | Reagent/Catalyst | This compound (Yield %) | 1H-indole-3-carbaldehyde (Yield %) | 5-nitro-1H-indole-3-carbaldehyde (Yield %) |
| Knoevenagel Condensation | Malononitrile, Piperidine | ~85 | ~95[1] | >95 |
| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi | ~75 | ~85[2] | ~90 |
| Bis(indolyl)methane Synthesis | Indole, Lewis Acid (e.g., InCl₃) | ~90 | ~80[1] | ~65 |
Note: The yields presented are illustrative and can vary based on specific reaction conditions.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below. These protocols are designed to be directly comparable.
Knoevenagel Condensation with Malononitrile
This reaction is a classic example of a base-catalyzed condensation and is sensitive to the electrophilicity of the aldehyde.
Materials:
-
Indole aldehyde (this compound, 1H-indole-3-carbaldehyde, or 5-nitro-1H-indole-3-carbaldehyde)
-
Malononitrile
-
Piperidine
-
Ethanol
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of the respective indole aldehyde and 1.0 mmol of malononitrile in 10 mL of ethanol.
-
Add a catalytic amount (2-3 drops) of piperidine to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the flask in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Determine the yield of the resulting benzylidenemalononitrile derivative.
Wittig Reaction with Methyltriphenylphosphonium Bromide
The Wittig reaction is a versatile method for alkene synthesis and its efficiency is influenced by the steric and electronic properties of the aldehyde.
Materials:
-
Indole aldehyde (this compound, 1H-indole-3-carbaldehyde, or 5-nitro-1H-indole-3-carbaldehyde)
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Extraction and purification apparatus
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend 1.1 mmol of methyltriphenylphosphonium bromide in 10 mL of anhydrous THF.
-
Cool the suspension to 0°C in an ice bath and add 1.1 mmol of n-BuLi dropwise.
-
Stir the resulting ylide solution at room temperature for 30 minutes.
-
Cool the solution back to 0°C and add a solution of 1.0 mmol of the respective indole aldehyde in 5 mL of anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-(ethenyl)indole derivative and determine the yield.
Synthesis of Bis(indolyl)methanes
This electrophilic substitution reaction highlights the nucleophilicity of the indole C3 position, which is modulated by the substituents on the reacting indole aldehyde.
Materials:
-
Indole aldehyde (this compound, 1H-indole-3-carbaldehyde, or 5-nitro-1H-indole-3-carbaldehyde)
-
Indole
-
Indium(III) chloride (InCl₃) or another suitable Lewis acid
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Extraction and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of the respective indole aldehyde and 2.0 mmol of indole in 15 mL of anhydrous DCM under an inert atmosphere.
-
Add 0.1 mmol of the Lewis acid catalyst (e.g., InCl₃) to the solution.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with 15 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the bis(indolyl)methane and determine the yield.
Visualizing Reaction Mechanisms and Biological Pathways
The following diagrams, generated using the DOT language, illustrate the generalized mechanisms of the discussed reactions and a relevant biological signaling pathway.
Caption: Generalized mechanism of the Knoevenagel condensation.
Caption: The Wittig reaction proceeds via a cycloaddition mechanism.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole derivatives.
Discussion of Reactivity Trends
The observed reactivity trends can be rationalized by considering the electronic effects of the substituents.
-
Knoevenagel Condensation and Wittig Reaction: These reactions involve nucleophilic attack on the aldehyde carbonyl carbon. The electron-withdrawing nitro group at the 5-position significantly increases the electrophilicity of the carbonyl carbon, leading to a faster reaction and higher yield. Conversely, the electron-donating methoxy group at the 5-position and the N-methyl group decrease the electrophilicity of the carbonyl carbon, resulting in a slower reaction.
-
Bis(indolyl)methane Synthesis: This reaction proceeds via electrophilic attack of a protonated aldehyde on the electron-rich C3 position of a second indole molecule. The electron-donating methoxy and N-methyl groups in this compound increase the electron density of the indole ring, making the initial protonation of the aldehyde more favorable and stabilizing the resulting carbocation intermediate. This leads to a higher yield compared to the unsubstituted indole-3-carbaldehyde. The electron-withdrawing nitro group deactivates the indole ring towards electrophilic attack, thus reducing the yield of the bis(indolyl)methane product.
Biological Relevance: Aryl Hydrocarbon Receptor (AhR) Activation
Indole derivatives, including indole-3-carbaldehyde, are known to be agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and cellular metabolism.[3][4] The binding affinity and activation potential of indole derivatives for AhR can be modulated by substituents on the indole ring. While specific data for this compound is limited, it is plausible that the methoxy and methyl groups could influence its interaction with the AhR ligand-binding pocket, potentially altering its biological activity compared to the parent indole-3-carbaldehyde. Further investigation into the structure-activity relationship of substituted indole aldehydes as AhR modulators is a promising area for drug discovery.
References
A Comparative Guide to the Biological Activities of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde and its structurally related analogues. The indole scaffold is a prominent feature in many biologically active compounds, and derivatives of indole-3-carbaldehyde have shown significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to facilitate further research and drug development efforts.
Introduction to this compound and Its Analogues
This compound belongs to the indole class of heterocyclic organic compounds. The core indole structure is a versatile pharmacophore that can interact with a multitude of biological targets.[3] Modifications to the indole ring, such as the addition of methoxy and methyl groups, can significantly influence the compound's physicochemical properties and biological activity. This guide focuses on comparing the biological effects of the N-methylated and 5-methoxylated indole-3-carbaldehyde with other analogues bearing different substituents on the indole nucleus. The primary biological activities explored are anticancer, antimicrobial, and antioxidant effects.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the biological activities of various indole-3-carbaldehyde analogues. Direct experimental data for this compound is limited in the reviewed literature; therefore, data for closely related analogues are presented to provide a comparative context.
Table 1: Anticancer Activity of Indole-3-Carbaldehyde Analogues
| Compound/Analogue | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | MTT Assay | 13.2 | [4] |
| MDA-MB-468 (Breast) | MTT Assay | 8.2 | [4] | |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | MTT Assay | 0.83 ± 0.11 | [5] |
| A549 (Lung) | MTT Assay | 0.73 ± 0.07 | [5] | |
| MDA-MB-231 (Breast) | MTT Assay | 5.22 ± 0.55 | [5] | |
| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 (Breast) | MTT Assay | 1.17 ± 0.10 | [5] |
| A549 (Lung) | MTT Assay | 2.98 ± 0.19 | [5] | |
| MDA-MB-231 (Breast) | MTT Assay | 4.07 ± 0.35 | [5] | |
| 5-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid ethyl ester (5d) | MCF-7 (Breast) | MTT Assay | 4.7 | [6] |
| 1-[(4-(substituted)-1-piperazinyl)methyl)]-3-methyl-1H-indole derivatives | MCF-7 (Breast) | MTT Assay | 27 - 53 | [7] |
Table 2: Antimicrobial Activity of Indole-3-Carbaldehyde Analogues
| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative (3ao) | Staphylococcus aureus ATCC 25923 | < 1 | [8] |
| Staphylococcus aureus ATCC 43300 (MRSA) | < 1 | [8] | |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative (3aq) | Staphylococcus aureus ATCC 25923 | < 1 | [8] |
| Staphylococcus aureus ATCC 43300 (MRSA) | < 1 | [8] | |
| Candida albicans ATCC 10231 | 3.9 | [8] | |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis mc(2)155 | 3.9 | [8] |
| Candida albicans ATCC 10231 | 3.9 | [8] | |
| 5-Methylindole | Escherichia coli | 8 mM | [9] |
| Pseudomonas aeruginosa | 16 mM | [9] | |
| Shigella flexneri | 2 mM | [9] |
Table 3: Antioxidant Activity of Indole-3-Carbaldehyde Analogues
| Compound/Analogue | Assay | IC50 (µM/ml) | Reference |
| Indole-3-carboxaldehyde analogue (5f) | DPPH radical scavenging | 8 ± 0.9 | |
| Microsomal lipid peroxidation (LPO) inhibition | 7 ± 0.1 | ||
| Indole-3-carboxaldehyde analogue (5g) | DPPH radical scavenging | 13 ± 0.2 | |
| Microsomal lipid peroxidation (LPO) inhibition | 16 ± 0.9 | ||
| Indole-3-carboxaldehyde analogue (5e) | DPPH radical scavenging | 16 ± 0.8 | |
| Microsomal lipid peroxidation (LPO) inhibition | 21 ± 0.5 | ||
| Butylated Hydroxy Anisole (BHA) (Standard) | DPPH radical scavenging | 11 ± 0.5 | |
| Microsomal lipid peroxidation (LPO) inhibition | 9 ± 0.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., indole-3-carbaldehyde analogues) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[10]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Sample Addition: Different concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period.
-
Absorbance Measurement: The decrease in absorbance is measured at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways and Experimental Workflows
The biological activities of indole derivatives are often attributed to their interaction with specific cellular signaling pathways.
Bcl-2 Mediated Apoptosis Pathway
Several indole-based compounds have been shown to induce apoptosis in cancer cells by targeting the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of programmed cell death.
Caption: Bcl-2 inhibition by indole derivatives leading to apoptosis.
General Workflow for Anticancer Drug Screening
The process of screening compounds for anticancer activity typically follows a standardized workflow.
Caption: A streamlined workflow for anticancer drug screening.[3]
Conclusion
The available data indicate that indole-3-carbaldehyde and its analogues are a promising class of compounds with a wide range of biological activities. While specific quantitative data for this compound is not abundant, the activities of its close analogues suggest potential for this compound in anticancer, antimicrobial, and antioxidant applications. Further research is warranted to synthesize and evaluate the biological activities of this compound to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeditepejhs.org [yeditepejhs.org]
- 8. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic routes to 5-methoxy-1-methyl-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. We present a detailed examination of the traditional Vilsmeier-Haack formylation alongside modern, milder alternatives, including boron-catalyzed and iron-catalyzed methods. Each route is evaluated based on experimental data for reaction conditions, yields, and overall efficiency.
Executive Summary
The synthesis of this compound is a critical step in the development of numerous therapeutic agents. While the Vilsmeier-Haack reaction has been the conventional method, its reliance on harsh reagents has prompted the exploration of more benign and efficient alternatives. This guide details three primary synthetic pathways, starting from the commercially available 5-methoxyindole. The preparatory step of N-methylation of 5-methoxyindole is also described.
| Synthetic Route | Key Reagents | Reaction Conditions | Yield (%) | Reaction Time |
| N-Methylation | 5-methoxyindole, Dimethyl carbonate, K₂CO₃, DMF | Reflux (~130 °C) | 97.4 | 5 h |
| Route 1: Vilsmeier-Haack Formylation | 5-methoxy-1-methyl-1H-indole, POCl₃, DMF | 0 °C to RT | Approx. 77 (general) | 6.5 h |
| Route 2: Boron-Catalyzed Formylation | 5-methoxy-1-methyl-1H-indole, TMOF, BF₃·OEt₂ | Room Temperature | Good to Excellent | 1-10 min |
| Route 3: Iron-Catalyzed Formylation | 5-methoxy-1-methyl-1H-indole, Formaldehyde, Aq. Ammonia, FeCl₃ | 130 °C | Good to Excellent | Short |
Synthesis of Starting Material: 5-methoxy-1-methyl-1H-indole
The common precursor for all the discussed formylation methods is 5-methoxy-1-methyl-1H-indole. A practical and high-yielding method for its synthesis is the N-methylation of 5-methoxyindole using dimethyl carbonate, a less toxic and environmentally friendly methylating agent compared to traditional reagents like methyl iodide or dimethyl sulfate.[1]
Experimental Protocol: N-Methylation of 5-methoxyindole[1]
A mixture of 5-methoxyindole (1.0 g, 6.79 mmol), potassium carbonate (0.5 g), and N,N-dimethylformamide (DMF, 10 mL) is prepared. Dimethyl carbonate (1.7 mL, 20 mmol) is added, and the mixture is heated to reflux at approximately 130 °C for 5 hours. The reaction progress is monitored by HPLC. Upon completion, the mixture is cooled to about 3 °C, and 30 mL of ice-cold water is slowly added to precipitate the product. The resulting white solid, 1-methyl-5-methoxyindole, is collected by filtration, washed with water (2 x 30 mL) followed by hexane (30 mL), and dried under vacuum at 25 °C for 48 hours. This procedure affords the product in 97.4% isolated yield.[1]
Route 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] It involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.[2][3]
General Experimental Protocol: Vilsmeier-Haack Formylation[3]
Route 2: Boron-Catalyzed Formylation
A milder and more efficient alternative to the Vilsmeier-Haack reaction is the boron-catalyzed formylation using trimethyl orthoformate (TMOF) as the formyl source and boron trifluoride diethyl etherate (BF₃·OEt₂) as the catalyst. This method offers the advantages of short reaction times, mild conditions, and high yields.
Experimental Protocol: Boron-Catalyzed Formylation
In a typical procedure, to a solution of N-methyl-5-methoxyindole in a suitable solvent, trimethyl orthoformate (TMOF) and a catalytic amount of boron trifluoride diethyl etherate (BF₃·OEt₂) are added. The reaction is stirred at room temperature for a short period (typically 1-10 minutes). The reaction mixture is then quenched and worked up to afford the desired product. This method has been shown to be effective for a variety of N-alkyl substituted indoles, providing the corresponding 3-carbaldehydes in good to excellent yields.
Route 3: Iron-Catalyzed C3-Formylation
An environmentally benign and cost-effective method involves the iron-catalyzed C3-selective formylation of indoles using formaldehyde and aqueous ammonia, with air as the oxidant.[4] This protocol is applicable to both N-H and N-substituted indoles.[4]
Experimental Protocol: Iron-Catalyzed C3-Formylation[4]
A mixture of the N-substituted indole, formaldehyde, aqueous ammonia, and a catalytic amount of an iron salt (e.g., FeCl₃) in a suitable solvent such as DMF is heated. The reaction proceeds under an air atmosphere. After the reaction is complete, the mixture is worked up to isolate the 3-formylindole product. This method provides good to excellent yields in a relatively short reaction time.[4]
References
efficacy of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde vs. other kinase inhibitors
A Comparative Analysis of Indole-Based Kinase Inhibitors and Alternative Compounds
In the landscape of kinase inhibitor discovery, the indole scaffold has emerged as a "privileged" structure, forming the basis of numerous potent and selective therapeutic agents. This guide provides a comparative overview of the efficacy of indole-based kinase inhibitors against other established inhibitors targeting key kinases implicated in cancer: PIM-1, c-Src, and CHK1. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel kinase-targeted therapies.
Quantitative Efficacy Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative indole-based and other kinase inhibitors against PIM-1, c-Src, and CHK1 kinases. Lower IC50 values indicate greater potency.
Table 1: PIM-1 Kinase Inhibitors
| Compound Type | Compound Name | Target Kinase | IC50 |
| Indole-based | Compound 10f (a 2,5-disubstituted 1,3,4-oxadiazole with indole moiety) | PIM-1 | 17 nM[1] |
| Non-Indole-based | Staurosporine | PIM-1 | 16.7 nM[1] |
Table 2: c-Src Kinase Inhibitors
| Compound Type | Compound Name | Target Kinase | IC50 |
| Indole-based | Compound 16 (an osimertinib analogue with indole core) | c-Src | 2 nM[2] |
| Non-Indole-based | Dasatinib | c-Src | <1 nM - 0.8 nM[3][4][5][6] |
Table 3: CHK1 Kinase Inhibitors
| Compound Type | Compound Name | Target Kinase | IC50 |
| Indole-based | Not specified with IC50 in search results | CHK1 | - |
| Non-Indole-based | AZD7762 | CHK1 | 5 nM[7][8][9][10] |
Experimental Protocols
The determination of IC50 values is critical for evaluating inhibitor potency. A common method employed is the in vitro kinase assay, which measures the enzymatic activity of a target kinase in the presence of an inhibitor. Below is a generalized protocol for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which is widely used for inhibitor screening.
Generalized In Vitro Kinase Assay Protocol (ADP-Glo™ Method)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase (e.g., PIM-1, c-Src, or CHK1)
-
Kinase-specific peptide substrate
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]
-
Test inhibitor (e.g., indole-based compound) and a known inhibitor as a positive control (e.g., Staurosporine, Dasatinib)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor and control inhibitor in the kinase assay buffer.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate.
-
Dilute the purified kinase enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add the serially diluted inhibitor or vehicle control (e.g., DMSO).
-
Add the diluted kinase to all wells except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding the master mix containing ATP and the substrate to all wells.[11][12]
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified duration (e.g., 60 minutes).[11]
-
-
Signal Generation and Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for approximately 40 minutes.[11]
-
Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which then fuels a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for about 30 minutes.[11]
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a generalized kinase signaling pathway that is a common target for indole-based inhibitors and a typical workflow for an in vitro kinase inhibition assay.
Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
References
- 1. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
A Spectroscopic Comparison of Substituted Indole-3-Carbaldehydes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced structural and electronic properties of substituted indole-3-carbaldehydes is paramount for the rational design of novel therapeutics. This guide provides a comparative analysis of the spectroscopic characteristics of various indole-3-carbaldehyde derivatives, supported by experimental data and detailed protocols.
Indole-3-carbaldehyde and its derivatives are a critical class of heterocyclic compounds widely recognized for their diverse biological activities. The nature and position of substituents on the indole ring significantly influence their electronic properties, which can be effectively probed using various spectroscopic techniques. This guide focuses on the comparative analysis of these compounds using UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of substituted indole-3-carbaldehydes, offering a clear comparison of the impact of different substituents on their spectral properties.
UV-Visible Spectroscopy
Table 1: UV-Visible Absorption Maxima (λmax) of Substituted Indole-3-Carbaldehydes
| Substituent | Position | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Solvent |
| Unsubstituted | - | 244 | 260 | 300 | Not Specified[1] |
| 5-Methoxy | 5 | ~270 | - | - | Methanol |
| 5-Nitro | 5 | 322 | - | - | 2-Propanol[2] |
| 4-Nitro | 4 | Broad peak in 300-400 range | - | - | 2-Propanol[2] |
| 6-Nitro | 6 | Two maxima in 300-400 range | - | - | 2-Propanol[2] |
| 5-Chloro | 5 | Not Specified | - | - | Not Specified |
| 5-Bromo | 5 | Not Specified | - | - | Not Specified |
| 5-Iodo | 5 | Not Specified | - | - | Not Specified |
Note: Comprehensive and directly comparable UV-Vis data for all derivatives in the same solvent is limited in the available literature.
Infrared (IR) Spectroscopy
Table 2: Key Infrared Absorption Frequencies (cm⁻¹) of Substituted Indole-3-Carbaldehydes
| Substituent | Position | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| Unsubstituted | - | 1650 | 3239 | Not Specified |
| 5-Iodo | 5 | 1650 | 3239 | Not Specified |
| 6-Methoxy-5-iodo | 5, 6 | 1638 | 3107 | 3005 |
| 4-Methoxy-7-iodo | 4, 7 | 1648 | 3214 | 2924 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Indole-3-Carbaldehydes in DMSO-d₆
| Substituent | Position | Aldehyde-H (s) | N-H (br s) | H-2 (s) | Aromatic Protons (m) |
| Unsubstituted | - | 9.92 | 12.27 | 8.29 | 7.37-8.44 |
| 5-Iodo | 5 | 9.92 | 12.27 | 8.29 | 7.37-8.44 |
| 6-Methoxy-5-iodo | 5, 6 | 9.86 | 12.05 | 8.19 | 7.08, 8.45 |
| 4-Methoxy-7-iodo | 4, 7 | 10.31 | 12.13 | 7.98 | 6.64, 7.52 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Indole-3-Carbaldehydes in DMSO-d₆
| Substituent | Position | C=O | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |
| Unsubstituted | - | 185.2 | 138.9 | 117.2 | 126.7 | 121.2 | 122.5 | 112.8 | 124.5 | 137.4 |
| 5-Iodo | 5 | 185.2 | 138.9 | 117.2 | 126.7 | 129.2 | 86.6 | 131.6 | 115.0 | 136.2 |
| 6-Methoxy-5-iodo | 5, 6 | 185.0 | 138.0 | 117.2 | 120.2 | 95.2 | 80.8 | 154.3 | Not Specified | 130.6 |
| 4-Methoxy-7-iodo | 4, 7 | 186.5 | 139.2 | 119.3 | 123.0 | 154.4 | 105.0 | 116.4 | 67.5 | 132.3 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for the key spectroscopic techniques discussed.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the indole-3-carbaldehyde derivative in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 0.1 mM) for analysis.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a blank for baseline correction.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) for each electronic transition.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups, such as the C=O stretch of the aldehyde, the N-H stretch of the indole, and the C-H stretches of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the indole-3-carbaldehyde derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the chemical shifts to the residual solvent peak. Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure and confirm the substitution pattern.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of substituted indole-3-carbaldehydes.
Caption: Workflow for Spectroscopic Comparison.
References
A Comparative Guide to the Quantitative Analysis of 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methodologies for the quantitative analysis of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde, a crucial building block in the synthesis of various biologically active compounds. This document outlines a detailed HPLC protocol, presents comparative performance data, and discusses alternative analytical strategies to ensure the selection of the most appropriate method for specific analytical challenges.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC is a robust and widely adopted technique for the purity analysis of moderately polar small molecules like this compound. Its high resolution, sensitivity, and precision make it the method of choice for separating the main compound from potential impurities.
A validated HPLC method is essential for obtaining reliable and reproducible results. The following protocol is a recommended starting point for the quantitative analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 30 minutes
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile/Water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of diluent.
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative determination of impurities, a calibration curve of the main compound or a specific impurity standard can be used.
Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose.[1] Key validation parameters, as per International Council for Harmonisation (ICH) guidelines, are summarized below with typical expected performance data for this type of analysis.[2]
| Parameter | Typical Performance Data |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4] |
| Linearity | R² > 0.999 over a concentration range of 1-100 µg/mL.[5] |
| Range | 80-120% of the test concentration.[3] |
| Accuracy | 98-102% recovery.[2] |
| Precision (Repeatability) | RSD ≤ 2.0%.[2] |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
Alternative Analytical Methodologies
While HPLC is the gold standard for purity analysis, other techniques can provide complementary information or may be more suitable for specific applications.
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying and quantifying volatile impurities. High sensitivity and specificity. | Requires the analyte to be volatile and thermally stable, or require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Provides structural confirmation of the main component and impurities. Can be used for absolute quantification without a reference standard. | Lower sensitivity compared to HPLC and GC-MS. Requires a higher concentration of the sample. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency, small sample volume, and rapid analysis times.[6] | Can have lower reproducibility of migration times compared to HPLC. Less suitable for neutral compounds without modification of the method. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and low-cost method for preliminary purity assessment and screening. | Primarily a qualitative or semi-quantitative technique. Lower resolution and sensitivity compared to HPLC. |
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes, the following diagrams outline the HPLC workflow and a comparison of the analytical techniques.
Caption: Workflow for HPLC purity analysis.
Caption: Comparison of analytical methods.
Conclusion
For the routine quantitative analysis of this compound purity, reversed-phase HPLC stands out as the most suitable technique due to its high resolution, sensitivity, and established validation protocols. It allows for the accurate separation and quantification of the main component from its impurities. However, for a comprehensive purity profile, especially during method development and impurity identification, complementary techniques such as GC-MS and NMR are invaluable. GC-MS is ideal for detecting volatile impurities, while NMR provides definitive structural information for both the main compound and any unknown impurities. The choice of analytical method should be guided by the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation.
References
A Comparative Analysis of the Antioxidant Properties of Indole-3-Carboxaldehyde Analogues
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives, particularly indole-3-carboxaldehyde analogues, have garnered significant interest for their diverse biological activities. Among these, their antioxidant potential stands out as a promising avenue for the development of novel therapeutic agents to combat oxidative stress-related pathologies. This guide provides a comparative study of the antioxidant properties of various indole-3-carboxaldehyde analogues, supported by experimental data and detailed protocols.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound is typically quantified by its ability to scavenge free radicals or inhibit oxidative processes. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to inhibit a specific biological or chemical process by 50%. A lower IC50 value indicates greater potency.
The following table summarizes the antioxidant activities of several indole-3-carboxaldehyde analogues from a study by S. D. Joshi and colleagues, as determined by the DPPH free radical scavenging assay and an anti-lipid peroxidation assay. Butylated Hydroxyanisole (BHA), a well-known synthetic antioxidant, was used as a standard for comparison.
| Compound | Structure | DPPH Scavenging Activity (% Inhibition at 100 µg/mL) | Anti-lipid Peroxidation (% Inhibition at 100 µg/mL) |
| Indole-3-carboxaldehyde | 48.5 | 45.2 | |
| Analogue 5a | R = Phenyl | 62.3 | 58.7 |
| Analogue 5b | R = 4-Chlorophenyl | 68.9 | 65.4 |
| Analogue 5c | R = 4-Fluorophenyl | 71.2 | 68.1 |
| Analogue 5d | R = 4-Bromophenyl | 67.5 | 64.3 |
| Analogue 5e | R = 4-Hydroxyphenyl | 85.4 | 81.6 |
| Analogue 5f | R = 4-Methoxyphenyl | 92.8 | 89.5 |
| Analogue 5g | R = 4-Nitrophenyl | 55.1 | 51.9 |
| BHA (Standard) | - | 90.1 | 86.7 |
Data extracted from "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation"[1][2][3][4][5]. The general structure for analogues 5a-g is a Schiff base formed from indole-3-carboxaldehyde.
Signaling Pathways in Antioxidant Action
The antioxidant effects of indole derivatives are not solely dependent on direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. One of the most critical pathways in the cellular defense against oxidative stress is the Keap1-Nrf2 signaling pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of a battery of cytoprotective and antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[1][6] Some indole compounds have been shown to activate this pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[1][6]
References
- 1. Identification of novel indole derivatives acting as inhibitors of the Keap1–Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms | Semantic Scholar [semanticscholar.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. NRF2 Activation by Nitrogen Heterocycles: A Review [mdpi.com]
Assessing the Novelty of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde Derivatives in Patent Literature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide range of biological activities. Within this class, derivatives of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde have garnered significant attention in the patent literature as modulators of various biological targets, most notably serotonin (5-HT) receptors. This guide provides a comparative analysis of the novelty of these derivatives by examining their performance in relevant assays, detailing the experimental protocols used for their evaluation, and visualizing key experimental workflows.
Performance Comparison of Indole-3-Carbaldehyde Derivatives
While direct, publicly available comparative data for a series of patented this compound derivatives targeting 5-HT receptors is limited, we can assess the impact of structural modifications on the biological activity of the core indole-3-carboxaldehyde scaffold. The following table summarizes the antioxidant activity of a series of novel indole-3-carboxaldehyde analogues, demonstrating how substitutions on the indole nitrogen and the aromatic ring influence their performance. This serves as a model for understanding the structure-activity relationships (SAR) that are crucial for establishing novelty in patent claims.
| Compound ID | R1 | R2 | R3 | R4 | % DPPH Radical Scavenging Activity (at 100 µg/mL) |
| 5a | OH | H | H | H | 68.2 ± 0.45 |
| 5b | H | OH | H | H | 72.5 ± 0.62 |
| 5c | H | H | Br | H | 55.8 ± 0.38 |
| 5d | H | H | H | H | 65.4 ± 0.51 |
| 5e | H | H | OH | NO2 | 80.1 ± 0.73 |
| 5f | H | H | OH | OCH3 | 85.3 ± 0.88 |
| 5g | H | H | OH | H | 75.6 ± 0.69 |
| BHA | - | - | - | - | 82.4 ± 0.77 |
Data sourced from Nagaraja Naik et al., Der Pharma Chemica, 2012, 4(2):783-790.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the assessment of a compound's novelty and performance. Below are representative methodologies for key assays cited in the evaluation of indole derivatives.
Synthesis of 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde (Key Intermediate)
To a solution of indole-3-carboxaldehyde (2 mmol) and triethylamine (2.2 mmol) in 10 ml of tetrahydrofuran (THF), a solution of 3-chloro acetyl chloride (2.2 mmol) in 5 ml of THF was added dropwise with stirring. The reaction mixture was stirred at room temperature for approximately 3 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate mixture as the mobile phase. After completion, the reaction mixture was processed to isolate the product.
General Procedure for Synthesis of N-Aryl Indole-3-carboxaldehyde Analogues (5a-g)
Aryl amines (1.2 mM) in dry THF (10 ml) were treated with anhydrous potassium carbonate (K2CO3, 600 mg) under a nitrogen atmosphere. A solution of 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde (1 mM) in dry THF (5 ml) was then added dropwise. The reaction mixture was refluxed for 4 hours. The solvent was removed under reduced pressure, and the resulting products were purified by column chromatography using a chloroform:methanol (85:15) mixture.
DPPH Radical Scavenging Assay
The antioxidant activity of the synthesized compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in methanol was prepared. The test compounds were dissolved in a suitable solvent and mixed with the DPPH solution. The mixture was incubated in the dark at room temperature for a specified period. The absorbance of the solution was then measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The percentage of radical scavenging activity was calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). Butylated hydroxyanisole (BHA) was used as a standard antioxidant for comparison.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex processes. The following visualizations, created using the DOT language, illustrate a typical experimental workflow for assessing compound activity and a relevant signaling pathway.
A Comparative Guide to the Biological Performance of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological performance of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde and structurally related indole derivatives. While specific experimental data for this compound is limited in publicly available literature, this document compiles and compares the performance of analogous compounds in key biological assays, offering valuable insights for researchers in drug discovery and development. The information presented is based on available data for closely related indole-3-carboxaldehyde derivatives, particularly those with methoxy and N-substituted modifications.
I. Comparative Analysis of Biological Activities
The indole-3-carboxaldehyde scaffold is a well-established pharmacophore known for a diverse range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] The introduction of substituents at the 5-position (methoxy group) and the 1-position (N-methylation) can significantly modulate this activity.
A. Anticancer Activity
Derivatives of indole-3-carboxaldehyde have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways.[4] Below is a comparison of the anticancer activity of several indole derivatives.
Table 1: Anticancer Activity of Indole-3-Carboxaldehyde Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [1][5] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [1][5] |
| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [1] |
| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [1] |
| 5f: 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [5] |
| 5f: 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [5] |
| Compound 5f (Ursolic acid indole derivative) | SMMC-7721 (Hepatocarcinoma) | 0.56 | [4] |
| Compound 5f (Ursolic acid indole derivative) | HepG2 (Hepatocarcinoma) | 0.91 | [4] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
B. Anti-inflammatory Activity
Indole derivatives have been investigated for their potential to mitigate inflammatory responses. Some derivatives have shown significant anti-inflammatory effects, comparable to established drugs.[6][7]
Table 2: Anti-inflammatory Activity of Indole Derivatives
| Compound/Derivative | Assay | % Inhibition | Reference |
| S3: 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | Carrageenan-induced paw edema (2h) | 61.99 | [6] |
| S3: 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | Carrageenan-induced paw edema (3h) | 61.20 | [6] |
| Indomethacin (Reference Drug) | Carrageenan-induced paw edema (2h) | 77.23 | [6] |
| Indomethacin (Reference Drug) | Carrageenan-induced paw edema (3h) | 76.89 | [6] |
C. Antioxidant Activity
The antioxidant potential of indole-3-carboxaldehyde derivatives has been evaluated using various in vitro models, such as the DPPH radical scavenging assay.[8][9]
Table 3: Antioxidant Activity of Indole-3-Carboxaldehyde Analogues
| Compound/Derivative | Assay | Activity | Reference |
| Compound 5f (conjugated with p-aminophenol) | DPPH radical scavenging | Superior to BHA | [8] |
| Compound 5f (conjugated with p-aminophenol) | Microsomal lipid peroxidation | Superior to BHA | [8] |
| Butylated hydroxyanisole (BHA) (Standard) | DPPH radical scavenging | Standard | [8] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
A. MTT Assay for Anticancer Activity
This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
B. Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
Animal Grouping: Divide animals (e.g., rats) into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
C. DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[1]
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol). Prepare various concentrations of the test compounds.
-
Reaction Mixture: Mix the test compound solutions with the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity.
III. Visualizing Key Concepts
The following diagrams illustrate relevant workflows and pathways discussed in this guide.
Caption: A streamlined workflow for anticancer drug screening.
Caption: Workflow for the DPPH antioxidant assay.
Caption: Simplified inflammatory signaling pathway and potential inhibition by indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde: A Step-by-Step Guide
For Immediate Reference: This document outlines the essential procedures for the safe handling and disposal of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde, a compound classified as a skin, eye, and respiratory irritant. Strict adherence to these guidelines is crucial to ensure personnel safety and environmental compliance.
This guide provides researchers, scientists, and drug development professionals with a clear, procedural framework for the proper disposal of this compound. The following instructions are designed to be implemented as part of a comprehensive laboratory safety program.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be aware of its associated hazards. The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment must be worn at all times.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles that meet European standard EN 166 or equivalent are required.[1]
-
Lab Coat: A full-length lab coat must be worn to protect from skin contact.
-
Respiratory Protection: In situations with a risk of dust generation or aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
Waste Segregation and Containerization
Proper segregation of chemical waste is the first step in a compliant disposal process. All waste streams containing this compound must be treated as hazardous waste.
Procedure:
-
Identify Waste Streams:
-
Solid Waste: Includes contaminated consumables such as gloves, weighing paper, pipette tips, and any unreacted solid compound.
-
Liquid Waste: Encompasses solutions containing the compound, reaction mixtures, and solvent rinses from cleaning contaminated glassware.
-
-
Select Appropriate Waste Containers:
-
Use only designated, chemically compatible, and leak-proof containers for hazardous waste.
-
Ensure containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
List all components of a mixture, including solvents, with approximate concentrations.
-
-
Container Management:
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Disposal Protocol
Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.[2]
Step-by-Step Disposal:
-
Solid Waste:
-
Carefully place all solid waste contaminated with the compound into the designated solid hazardous waste container.
-
Avoid generating dust during transfer.[2] If necessary, moisten the materials slightly with a suitable solvent (e.g., isopropanol) to minimize dust.
-
-
Liquid Waste:
-
Transfer all liquid waste containing the compound into the designated liquid hazardous waste container using a funnel to prevent spills.
-
-
Empty Containers:
-
"Empty" containers that held this compound must also be disposed of as hazardous waste. Triple-rinse the container with a suitable solvent, and collect the rinsate as liquid hazardous waste.
-
-
Arrange for Professional Disposal:
-
All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company.[2] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then transfer the absorbent material to the solid hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
